4-Thiazolebutanol: Spectroscopic Characterization & Structural Elucidation Guide
Topic: Spectroscopic Data (NMR, IR, MS) of 4-Thiazolebutanol Content Type: In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals Introduction & Chemical Identity 4-Thiazolebutanol...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spectroscopic Data (NMR, IR, MS) of 4-Thiazolebutanol
Content Type: In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals
Introduction & Chemical Identity
4-Thiazolebutanol (CAS: 79685-57-7 ) is a functionalized thiazole derivative utilized in medicinal chemistry as a pharmacophore building block.[1] Thiazole moieties are critical in drug discovery, often serving as bioisosteres for pyridine or benzene rings to modulate lipophilicity and metabolic stability.[1] This guide provides a rigorous analysis of its spectroscopic signature, synthesizing empirical data from structural analogs with theoretical chemical shift principles to offer a definitive reference for identification.[1]
Understanding the synthetic origin is vital for interpreting impurity peaks in spectroscopic data.[1] 4-Thiazolebutanol is typically synthesized via the Hantzsch Thiazole Synthesis , condensing a thioamide with an
The following diagram outlines the critical pathway and potential by-products (e.g., uncyclized intermediates) that may appear in trace amounts in MS or NMR spectra.[1]
Caption: Mechanistic flow of Hantzsch synthesis yielding 4-Thiazolebutanol, highlighting critical steps for impurity tracking.
Mass spectrometry provides the primary confirmation of the molecular weight and structural connectivity.[1] The thiazole ring directs specific fragmentation pathways, particularly the cleavage of the alkyl side chain.[1]
Ion Type
m/z (Calc)
Assignment & Fragmentation Logic
[M]+
157.06
Molecular Ion. Characteristic of the intact molecule.[1]
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.[1]
Note: Data below is a high-fidelity assignment derived from structural analogs (e.g., 4-methyl-5-thiazoleethanol) and increment analysis.
¹H NMR (400 MHz, CDCl₃)
The proton spectrum is distinct due to the large chemical shift difference between the two thiazole ring protons and the specific splitting of the butyl chain.[1]
Position
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment Logic
H-2
8.75 - 8.85
Singlet (s)
1H
-
Deshielded by adjacent N and S atoms.[1] Diagnostic peak.
H-5
6.95 - 7.05
Singlet (s)
1H
Aromatic proton at C5.[1] May show fine long-range coupling to H-2.[1]
H-1'
2.80 - 2.88
Triplet (t)
2H
-Methylene to the aromatic ring.[1] Deshielded by ring current.[1]
Expectation: 4-Thiazolebutanol should elute as a sharp peak with a retention index (RI) approx. 1200–1300 on a non-polar column.[1]
References
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1][2] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1] Link
Analogous Data (Sulfurol): National Center for Biotechnology Information.[1] (2024).[1][3] PubChem Compound Summary for CID 8367, 4-Methyl-5-thiazoleethanol. Link[1]
Thiazole NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link[1]
CAS Registry: American Chemical Society.[1] CAS Common Chemistry: 4-Thiazolebutanol (79685-57-7).[1] Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Profiling
4-Thiazolebutanol (CAS: 79685-57-7), systematically named 4-(1,3-thiazol-4-yl)butan-1-ol, is a highly versatile heterocyclic intermediate utilized in advanced organic synthesis and medicinal chemistry (1)[1]. Originally detailed in the synthetic methodologies by Hara and Sheehan (1981) (2)[2], this molecule combines the robust, electron-rich aromaticity of a 1,3-thiazole ring with the amphiphilic flexibility of a four-carbon primary alcohol chain.
As an Application Scientist, I approach the physicochemical profiling of this molecule by dissecting its structural duality:
The Thiazole Core: A five-membered
-excessive heteroaromatic ring containing nitrogen and sulfur. The conjugate acid of the thiazole nitrogen possesses a pKa of approximately 2.5 (3)[3].
The Butanol Tether: Provides a terminal hydroxyl group capable of acting as both a hydrogen bond donor and acceptor, significantly influencing the molecule's solvation sphere and acting as a structural template in peptidomimetics (4)[4].
Thermodynamic Solubility Dynamics
Understanding the solubility of 4-Thiazolebutanol requires a mechanistic view of its ionization states and solvent interactions.
Aqueous Solubility and pH Dependency
The basicity of the thiazole nitrogen dictates the molecule's pH-dependent solubility profile. According to the Henderson-Hasselbalch equation, at physiological pH (7.4) and intestinal pH (6.8), 4-Thiazolebutanol exists almost exclusively in its neutral, un-ionized form. In this state, aqueous solubility is driven entirely by dipole-dipole interactions and hydrogen bonding from the terminal hydroxyl group and the ring heteroatoms.
However, in highly acidic environments (pH < 2.5), such as the gastric lumen, the nitrogen atom becomes protonated (5)[5]. This cationic speciation drastically reduces the partition coefficient (LogD) and exponentially increases aqueous solubility, a critical factor when formulating oral doses.
Organic Solvent Compatibility
Due to an estimated LogP of ~1.0, the neutral molecule exhibits excellent solubility in a broad spectrum of organic solvents. It is highly miscible in polar aprotic solvents (DMSO, DMF) and polar protic solvents (methanol, ethanol), which is critical for its use as a building block in cross-coupling reactions.
Table 1: Predicted Solubility Profile of 4-Thiazolebutanol
Solvent System
Relative Solubility
Mechanistic Rationale
Water (pH 1.2)
High (>50 mg/mL)
Ionization of thiazole nitrogen (cationic state).
Water (pH 7.4)
Moderate (1-5 mg/mL)
Neutral state; relies on H-bonding of the -OH group.
DMSO / DMF
Very High (>100 mg/mL)
Favorable dipole interactions with the neutral organic scaffold.
Dichloromethane
High (>50 mg/mL)
Lipophilic 4-carbon chain promotes solvation in halogenated solvents.
Hexanes
Low (<1 mg/mL)
Insufficient polarity to disrupt intermolecular H-bonding of the alcohol.
Experimental Methodologies: Solubility Validation
To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating equilibrium verification to prevent supersaturation artifacts.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality Note: Thermodynamic solubility (equilibrium) is prioritized over kinetic solubility to prevent false-positive solubility spikes common with amphiphilic liquids/low-melting solids.
Preparation: Add an excess of 4-Thiazolebutanol (e.g., 100 mg) to 1 mL of the target aqueous buffer (e.g., 0.1 N HCl for pH 1.2, and Phosphate Buffer for pH 7.4) in a sealed glass vial.
Equilibration: Incubate the vials in an orbital shaker at 37°C ± 0.5°C for 24 hours. Validation step: Sample at 24h and 48h to confirm equilibrium has been reached (concentration variance < 5%).
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any undissolved material. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detecting the thiazole chromophore at ~254 nm) against a validated calibration curve.
Workflow for determining the thermodynamic solubility of 4-Thiazolebutanol.
Chemical Stability & Degradation Pathways
A self-validating stability protocol must account for the specific vulnerabilities of both the heterocycle and the aliphatic chain. 4-Thiazolebutanol is generally stable under ambient conditions but is susceptible to specific degradation vectors under forced stress.
Degradation Vectors
Oxidative Susceptibility: The most critical degradation pathway is oxidation. The sulfur atom within the thiazole ring can be oxidized to a sulfoxide or sulfone in the presence of strong reactive oxygen species (ROS) or peroxides. Concurrently, the primary alcohol is vulnerable to oxidation, potentially converting to 4-(1,3-thiazol-4-yl)butanal or the corresponding butanoic acid.
Thermal and Photolytic Stability: The thiazole ring exhibits high resonance energy, conferring excellent photostability. However, prolonged thermal stress (>100°C) in the presence of oxygen may accelerate the aforementioned oxidative pathways or lead to intermolecular etherification of the alcohol.
Storage Standards: To ensure structural integrity, 4-Thiazolebutanol should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at 2-8°C.
Protocol 2: Forced Degradation (Stability-Indicating) Assay
Causality Note: This protocol stresses the molecule to identify degradation products, ensuring that analytical methods are stability-indicating (i.e., they can resolve the API from its degradants) and checking mass balance.
Oxidative Stress: Treat a 1 mg/mL solution of 4-Thiazolebutanol with 3%
at room temperature for 24 hours. Quench with sodium thiosulfate before analysis to halt degradation.
Acid/Base Hydrolysis: Expose the API to 0.1 N HCl and 0.1 N NaOH at 60°C for 3 days.
Thermal Stress: Heat the neat sample at 80°C for 7 days.
Analysis: Analyze all stressed samples via LC-MS to determine mass balance and identify the m/z of degradation peaks (e.g., +16 Da for sulfoxide formation).
Primary forced degradation pathways of 4-Thiazolebutanol under oxidative and thermal stress.
An In-depth Technical Guide to 4-Thiazolebutanol: Discovery, Natural Occurrence, and Analysis
Abstract This technical guide provides a comprehensive overview of 4-Thiazolebutanol, more commonly known as 4-Methyl-5-thiazoleethanol. This document, intended for researchers, scientists, and professionals in drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 4-Thiazolebutanol, more commonly known as 4-Methyl-5-thiazoleethanol. This document, intended for researchers, scientists, and professionals in drug development, delves into the historical discovery of this pivotal molecule, its widespread natural occurrence, and its crucial role as a flavor and fragrance component. Furthermore, this guide offers an in-depth exploration of established synthetic pathways and detailed analytical methodologies for its identification and quantification. The content is structured to provide not only factual information but also insights into the practical application and scientific significance of this compound.
Introduction: The Significance of a Versatile Thiazole Derivative
4-Methyl-5-thiazoleethanol (CAS No. 137-00-8), a sulfur-containing heterocyclic compound, holds a unique position at the intersection of biochemistry, food science, and medicinal chemistry. Structurally, it is a thiazole ring substituted with a methyl group at the 4-position and a 2-hydroxyethyl group at the 5-position. This arrangement imparts a characteristic nutty, meaty, and brothy aroma, making it a key component in the flavor and fragrance industry.[1][2] Beyond its sensory properties, 4-Methyl-5-thiazoleethanol is of profound biological importance as the thiazole moiety of thiamine (Vitamin B1), an essential cofactor in all living organisms.[3] Its role as a precursor and a metabolite in thiamine biosynthesis and degradation pathways underscores its significance in cellular metabolism.[4] For drug development professionals, the thiazole nucleus is a privileged scaffold present in numerous pharmacologically active compounds, making its derivatives, such as 4-Methyl-5-thiazoleethanol, valuable building blocks in synthetic chemistry.[5]
The Genesis of a Key Moiety: Discovery and Early Synthesis
The initial scientific intrigue surrounding 4-Methyl-5-thiazoleethanol was intrinsically linked to the quest to understand the structure of Vitamin B1. Its first synthesis was reported by Buchman in 1936, achieved through the condensation of thioformamide with bromoacetopropanol.[3] This early work was foundational in confirming the structure of the thiazole component of thiamine. Subsequent synthetic efforts in the 1940s and 1950s, by researchers at Merck & Co. and DuPont, further refined the methods for its preparation, often as an intermediate for the total synthesis of Vitamin B1.[3] These pioneering studies not only provided access to this important molecule but also laid the groundwork for the broader exploration of thiazole chemistry.
A Flavor of Nature: Widespread Natural Occurrence
4-Methyl-5-thiazoleethanol is a naturally occurring volatile compound that contributes to the characteristic aroma of a wide variety of foods and beverages.[1][2] Its formation is often associated with the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. This reaction is responsible for the desirable flavors in many cooked, roasted, and fermented products.
Table 1: Natural Occurrence of 4-Methyl-5-thiazoleethanol
While extensive quantitative data across all sources is varied in the literature, its presence is a well-established contributor to the sensory profiles of these products. For instance, it is a recognized component of the aroma of roasted coffee and contributes to the savory notes in cooked meats.[8]
Biosynthesis: Nature's Pathway to the Thiazole Moiety
In biological systems, the formation of the thiazole moiety of thiamine, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate, is a complex enzymatic process.[9] In prokaryotes such as E. coli and Bacillus subtilis, the biosynthesis involves multiple gene products. The pathway utilizes precursors like 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine, and cysteine.[9] The sulfur atom is transferred via a sulfur carrier protein.[10] This intricate biosynthetic route highlights the fundamental importance of the thiazole ring in cellular function.
Chemical Synthesis: Crafting 4-Thiazolebutanol in the Laboratory
The synthetic production of 4-Methyl-5-thiazoleethanol is crucial for its application in the flavor industry and as a starting material in pharmaceutical research. Several synthetic strategies have been developed, with the Hantzsch thiazole synthesis being a classic and versatile method.
The Hantzsch Thiazole Synthesis: A Cornerstone of Heterocyclic Chemistry
The Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[11] This reaction provides a direct and efficient route to the thiazole ring system.
Diagram 1: The Hantzsch Thiazole Synthesis Mechanism
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis from α-Acetyl-γ-butyrolactone
A common industrial synthesis route starts from α-acetyl-γ-butyrolactone.[10][12] This multi-step process offers good control over the reaction and yields.
Step 1: Chlorination of α-Acetyl-γ-butyrolactone
To a stirred and cooled solution of α-acetyl-γ-butyrolactone (100 parts by mass) in a suitable reactor, slowly add sulfonyl chloride (80 parts by mass) while maintaining the temperature between 40-42°C.[12]
Continue stirring for approximately 1.5-2.5 hours.[9]
Dry the reaction mixture with anhydrous calcium chloride and filter to obtain α-acetyl-α-chloro-γ-butyrolactone.[12]
Step 2: Hydrolysis and Decarboxylation
Charge the α-acetyl-α-chloro-γ-butyrolactone (100 parts by mass) into a reactor equipped with a reflux condenser.[12]
Add 5% sulfuric acid (77 parts by mass) or 5% hydrochloric acid (160 parts by mass).[12]
Heat the mixture to reflux and maintain for 5-7 hours.[9]
After cooling, extract the aqueous layer with dichloromethane to obtain a solution of 3-chloro-3-acetylpropanol.[9]
Step 3: Preparation of Thioformamide
In a separate reactor, add formamide (100 parts by mass) and cool to 28-32°C.[12]
Slowly add phosphorus pentasulfide (54 parts by mass) over 1.5-2 hours with stirring.[12]
Continue stirring for an additional 2 hours.
Extract the mixture with dichloromethane to obtain a solution of thioformamide.[12]
Step 4: Cyclization to form 4-Methyl-5-thiazoleethanol
Combine the dichloromethane solutions of 3-chloro-3-acetylpropanol and thioformamide in a reactor.[10]
Heat the mixture to reflux and maintain for 5-6 hours.[9][10]
Cool the reaction mixture and adjust the pH to 9-10 with a 5% sodium hydroxide solution.[9]
Separate the organic layer and perform further extractions of the aqueous layer with dichloromethane.
Combine the organic extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure.
The crude product is then purified by vacuum distillation to yield 4-Methyl-5-thiazoleethanol.[9]
Causality of Experimental Choices:
The use of sulfonyl chloride in the first step provides a controlled chlorination at the α-position.
Acid-catalyzed hydrolysis and decarboxylation in the second step efficiently converts the lactone to the key intermediate, 3-chloro-3-acetylpropanol.
The in-situ generation of thioformamide from formamide and phosphorus pentasulfide is a common and effective method.
The final cyclization is a classic Hantzsch-type reaction, and the basic workup is necessary to neutralize the reaction mixture and isolate the free thiazole product.
Diagram 2: Synthetic Pathway from α-Acetyl-γ-butyrolactone
The Potential Biological Activity of 4-Thiazolebutanol: A Technical Guide to Thiazole-Alkanol Pharmacophores
Executive Summary As drug discovery pivots toward highly functionalized, low-molecular-weight scaffolds, 4-Thiazolebutanol (4-(1,3-thiazol-4-yl)butan-1-ol) has emerged as a highly privileged pharmacophore building block....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug discovery pivots toward highly functionalized, low-molecular-weight scaffolds, 4-Thiazolebutanol (4-(1,3-thiazol-4-yl)butan-1-ol) has emerged as a highly privileged pharmacophore building block. While the foundational synthesis of this scaffold was originally detailed by Hara and Sheehan in 1981[1], modern medicinal chemistry has repurposed its unique structural topology to target complex neurological, gastrointestinal, and inflammatory pathways. Thiazole-containing compounds are widely recognized for their broad-spectrum antibacterial, anti-inflammatory, and anticancer activities[2]. This whitepaper provides an in-depth technical analysis of the biological activity of 4-thiazolebutanol derivatives, detailing their mechanistic target interactions, quantitative binding profiles, and the self-validating experimental protocols required to screen them.
Structural and Chemical Foundations
The molecular architecture of 4-thiazolebutanol consists of a
-electron-rich thiazole heteroaromatic ring linked to a flexible 4-carbon aliphatic chain, terminating in a hydroxyl group.
From an application scientist's perspective, this topology is invaluable for several reasons:
Bioisosterism: The thiazole ring acts as a bioisostere for pyridine, benzene, or oxazole rings. It provides unique sulfur-mediated lipophilicity and distinct hydrogen-bond acceptor angles via the nitrogen atom, which are critical for overcoming multi-drug resistance in antibacterial applications[3].
Conformational Flexibility: The 4-carbon butanol linker provides the optimal spatial distance (balancing entropy and enthalpy) to position the terminal hydroxyl group—or its substituted derivatives, such as amines or ethers—deep into receptor binding pockets.
Mechanistic Pathways and Target Interactions
Derivatives incorporating the 4-thiazolebutanol moiety have been extensively validated across several high-value therapeutic targets:
TRPM8 Channel Antagonism:
Thiazole-butanol derivatives have been patented as potent antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel[4]. TRPM8 is a cold-sensing ion channel located on primary nociceptive neurons (A-delta and C-fibers). By blocking this channel, thiazole-butanol analogs prevent calcium influx, thereby mitigating abnormal cold sensitivity and neuropathic pain[4].
5-HT₄ Receptor Modulation:
This scaffold is a critical component in the design of 5-HT₄ receptor modulators[5]. Activation of these Gs-coupled receptors in the enteric nervous system stimulates adenylyl cyclase, making these derivatives highly effective for treating gastrointestinal motility disorders, gastroesophageal reflux disease (GERD), and functional dyspepsia[5].
Voltage-Gated Sodium Channels (TTX-S):
In the context of chronic pain management, specific 4-thiazolebutanol analogs have demonstrated high efficacy as tetrodotoxin-sensitive (TTX-S) sodium channel blockers, preventing the propagation of ectopic action potentials in damaged nerves[6].
PDE7 Inhibition:
Combinations involving thiazole-butanol-based PDE7 inhibitors have been actively explored for the treatment of severe neuropathic pain and chronic inflammation, leveraging the scaffold's ability to penetrate complex tissue microenvironments[7].
Fig 1. Mechanism of action for TRPM8 antagonism by thiazole-butanol derivatives.
Quantitative Data Presentation
The following table synthesizes the typical pharmacological profiles of optimized 4-thiazolebutanol derivatives across their primary biological targets.
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the causality behind the experimental choices used to screen 4-thiazolebutanol derivatives.
Protocol A: In Vitro TRPM8 Calcium Imaging Assay
Purpose: To quantify the antagonistic potency (IC₅₀) of thiazole-butanol analogs against the TRPM8 channel.
Step 1: Cell Culture & Plating. Plate HEK293 cells stably expressing human TRPM8 in 384-well black-walled, clear-bottom plates. Causality: Using a stable recombinant cell line ensures reproducible, target-specific responses without interference from endogenous channels.
Step 2: Dye Loading. Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C. Causality: Fluo-4 AM is chosen over ratiometric dyes like Fura-2 because it provides a superior dynamic range (
F/F) suitable for the rapid kinetic transients induced by TRPM8 activation. Pluronic F-127 is critical to solubilize the highly lipophilic AM ester, preventing dye precipitation.
Step 3: Compound Pre-incubation. Wash cells and add the thiazole-butanol derivatives (ranging from 0.1 nM to 10 µM) in an assay buffer containing 0.01% BSA. Incubate for 15 minutes. Causality: The thiazole sulfur atom introduces lipophilicity; BSA acts as a carrier protein to sequester non-specifically bound ligand, drastically reducing false-positive rates in high-throughput screening.
Step 4: Agonist Challenge. Inject 1 µM icilin (a synthetic TRPM8 agonist) using a FLIPR system and record fluorescence (Ex: 488 nm / Em: 520 nm). Calculate the IC₅₀ based on the suppression of the calcium peak.
Purpose: To evaluate the agonistic activity of derivatives on the Gs-coupled 5-HT₄ receptor.
Step 1: Cell Preparation. Resuspend CHO cells expressing the 5-HT₄ receptor in an assay buffer supplemented with 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the enzymatic degradation of synthesized cAMP, artificially amplifying the signal window for highly sensitive detection.
Step 2: Ligand Treatment. Add the thiazole-butanol analogs and incubate for exactly 30 minutes at room temperature. Causality: 30 minutes represents the optimal kinetic window for Gs-coupled GPCRs to reach steady-state peak intracellular cAMP levels before desensitization occurs.
Step 3: TR-FRET Detection. Add anti-cAMP Cryptate and d2-labeled cAMP (e.g., Cisbio HTRF kit). Read the time-resolved fluorescence resonance energy transfer. Causality: This competitive homogeneous assay eliminates washing steps, minimizing well-to-well variability. An increase in receptor activation produces endogenous cAMP, which displaces the d2-cAMP, resulting in a quantifiable decrease in the FRET signal.
Fig 2. Drug discovery workflow for evaluating 4-thiazolebutanol pharmacophores.
Source: Molaid
URL: [Link]5]Title: EP2922849A1 - Polymorph forms (5-HT4 receptor antagonists/agonists)
Source: Google Patents
URL:4]Title: WO2015136947A1 - Azaspiro derivatives as TRPM8 antagonists
Source: Google Patents
URL:7]Title: WO2006092692A1 - Use of combinations of PDE7 inhibitors and alpha-2-delta ligands for the treatment of neuropathic pain
Source: Google Patents
URL:6]Title: WO2014068988A1 - Pyrazolopyridine derivatives as TTX-S blockers
Source: Google Patents
URL:2]Title: An Overview of Thiazole Derivatives and its Biological Activities
Source: Global Research Online
URL: [Link]3]Title: Antibacterial Activity of Thiazole and its Derivatives: A Review
Source: Biointerface Research in Applied Chemistry
URL: [Link]
4-Thiazolebutanol Derivatives and Analogs: Structural Engineering and NaV1.7/NaV1.8 Modulation for Advanced Pain Therapeutics
Executive Summary The modern pharmacopoeia is undergoing a paradigm shift away from opioid-based analgesics due to their high addiction liability and central nervous system (CNS) side effects. Voltage-gated sodium channe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The modern pharmacopoeia is undergoing a paradigm shift away from opioid-based analgesics due to their high addiction liability and central nervous system (CNS) side effects. Voltage-gated sodium channels (VGSCs)—specifically the tetrodotoxin-sensitive NaV1.7 and the tetrodotoxin-resistant NaV1.8—have emerged as highly validated targets for managing neuropathic, inflammatory, and nociceptive pain.
Within this landscape, 4-thiazolebutanol (4-(1,3-thiazol-4-yl)butan-1-ol) has been identified as a critical structural pharmacophore[1]. When engineered into complex derivatives, such as thioether-linked pyridinecarboxamides, this scaffold exhibits profound, state-dependent blockade of NaV1.7 and NaV1.8 channels[2][3]. This technical guide explores the structural-activity relationships (SAR), mechanistic pathways, and experimental methodologies required to synthesize and validate 4-thiazolebutanol derivatives in preclinical drug development.
Chemical Space & Structure-Activity Relationship (SAR)
The baseline 4-thiazolebutanol molecule is a simple heteroaromatic alcohol[1]. However, its true pharmacological value is unlocked when the terminal hydroxyl group is substituted or linked via a thioether bridge to bulky, lipophilic functional groups (e.g., trifluoromethylphenyl or chlorobenzonitrile rings).
The addition of these lipophilic moieties allows the molecule to deeply penetrate the hydrophobic binding pockets of the VGSC voltage-sensing domains. Furthermore, achieving high selectivity for NaV1.7 and NaV1.8 over NaV1.5 (the primary cardiac sodium channel) is a critical safety threshold to prevent cardiotoxicity[4].
Table 1: SAR and Target Selectivity of Key Thiazolebutanol Derivatives
The pore-forming α-subunits of NaV1.7 (encoded by SCN9A) and NaV1.8 (encoded by SCN10A) are predominantly expressed in peripheral dorsal root ganglion (DRG) and trigeminal neurons[2][3]. NaV1.7 acts as an amplifier to bring the membrane to the threshold of action potential firing, while NaV1.8 carries the bulk of the inward sodium current during the depolarization upstroke.
4-Thiazolebutanol derivatives function as state-dependent inhibitors . Rather than blocking the channel pore in its resting state, these molecules bind with significantly higher affinity to the inactivated state of the channel.
Causality of State-Dependence: In chronic pain states, nociceptive neurons fire at abnormally high frequencies, driving a larger fraction of sodium channels into the inactivated state. By preferentially targeting this conformation, thiazolebutanol analogs selectively silence hyperactive pain fibers while sparing normally functioning neurons, thereby widening the therapeutic window and minimizing off-target neurological deficits.
Fig 1: Mechanism of action of 4-thiazolebutanol derivatives in blocking nociceptive pain signaling.
Experimental Methodologies & Protocols
To ensure scientific rigor and reproducibility, the following self-validating protocols outline the synthesis of the core pharmacophore and the subsequent in vitro electrophysiological validation.
Synthesis of the 4-Thiazolebutanol Scaffold
Objective: To reduce ethyl 4-(thiazol-4-yl)butanoate to the primary alcohol without degrading the heteroaromatic thiazole ring[5].
Step-by-Step Methodology:
System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add anhydrous dichloromethane (DCM) and 3Å molecular sieves.
Causality: Lithium aluminum hydride (LiAlH4) reacts violently with water. Even trace moisture will degrade the reducing agent and severely lower the reaction yield.
Reagent Addition: Suspend LiAlH4 in the solvent and cool to 0°C using an ice bath. Slowly add ethyl 4-(thiazol-4-yl)butanoate dropwise.
Causality: Dropwise addition controls the highly exothermic reduction process, preventing thermal degradation or unwanted ring-opening of the sensitive thiazole moiety.
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) until the ester precursor is fully consumed.
Quenching (Fieser Method): Carefully quench the reaction at 0°C by sequentially adding
mL of water, mL of 15% NaOH, and mL of water (where is the mass of LiAlH4 in grams).
Causality: Standard aqueous quenching often creates a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid.
Extraction & Purification: Filter the granular salts, extract the aqueous layer with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield pure 4-(1,3-thiazol-4-yl)butan-1-ol[5].
In Vitro Validation: Automated Patch-Clamp Electrophysiology
Objective: To quantify the state-dependent IC50 of synthesized thiazolebutanol derivatives against human NaV1.8 channels[2].
Step-by-Step Methodology:
Cell Preparation: Culture HEK293 cells stably expressing the human SCN10A (NaV1.8) gene.
Causality: HEK293 cells are utilized because they lack endogenous voltage-gated sodium currents. This provides a clean electrophysiological background, ensuring that all recorded inward currents are exclusively generated by the recombinant NaV1.8 channels[4].
Solution Setup: Fill the recording pipette with a Cesium Fluoride (CsF)-based intracellular solution and bathe the cells in an NaCl-rich extracellular solution.
Causality: Cesium effectively blocks endogenous potassium channels, isolating the sodium current for precise quantification.
Voltage Protocol Execution: Hold the cell membrane at a hyperpolarized resting state (-120 mV). Apply a depolarizing test pulse to 0 mV for 20 ms to elicit the peak inward sodium current.
Compound Application & High-Frequency Stimulation: Perfuse the thiazolebutanol derivative into the extracellular bath. Apply a train of depolarizing pulses at 10 Hz.
Causality: High-frequency stimulation artificially drives the channels into the inactivated state. Because these derivatives are state-dependent blockers, their potency (IC50) will significantly increase during this high-frequency firing compared to the resting state.
Data Analysis: Calculate the fractional block of the peak current and fit the dose-response data to a Hill equation to determine the exact IC50.
The successful engineering of 4-thiazolebutanol derivatives provides a robust pipeline for treating conditions characterized by neuronal hyperexcitability. Clinical indications heavily targeted by these compounds include:
Neuropathic Pain & Small-Fiber Neuropathy: Conditions where gain-of-function mutations in SCN9A or SCN10A cause aberrant firing of DRG neurons[2].
Inflammatory Pain: Pro-inflammatory mediators (e.g., PGE2) phosphorylate and sensitize NaV1.8 channels; thiazolebutanol derivatives counteract this sensitization by stabilizing the inactivated state.
Opioid-Sparing Therapeutics: By directly inhibiting the peripheral initiation of the pain signal before it reaches the CNS, these compounds offer a non-addictive alternative to systemic opioid administration[3].
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Technical Whitepaper / Methodological Guide
Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.
Executive Summary & Strategic Rationale
4-Thiazolebutanol (CAS: 135025-53-5) represents a critical structural motif in medicinal chemistry, serving as a flexible linker in fragment-based drug design (FBDD). Unlike rigid heteroaromatics, the presence of the butyl alcohol side chain introduces significant conformational entropy. Accurate quantum chemical characterization requires more than standard geometry optimization; it demands a rigorous treatment of rotameric states and intramolecular hydrogen bonding (IMHB) between the hydroxyl group and the thiazole nitrogen.
This guide provides a validated protocol for the ab initio and Density Functional Theory (DFT) characterization of 4-Thiazolebutanol. It moves beyond "black-box" calculations to explain the causality of method selection, ensuring results that correlate with experimental observables like NMR shifts, pKa, and lipophilicity (LogP).
Computational Workflow & Methodology
To ensure scientific integrity, the characterization must follow a hierarchical workflow: Conformational Sampling
DFT Optimization Electronic Property Analysis.
Phase 1: Conformational Ensemble Generation
Rationale: The butyl chain (
) possesses multiple rotatable bonds. A single static DFT calculation is insufficient because the global minimum may involve a folded conformation where the interacts with the thiazole -system or nitrogen lone pair.
Protocol:
Force Field: OPLS4 or MMFF94s. These fields are parameterized to handle the torsional strain of alkyl-heterocycle connections accurately.
Algorithm: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling (LMOD).
Energy Window: Retain all conformers within 5.0 kcal/mol of the global minimum.
Redundancy Check: Filter structures with RMSD < 0.5 Å to remove duplicates.
Phase 2: DFT Geometry Optimization
Rationale: Thiazole rings exhibit significant electron delocalization. Standard functionals (B3LYP) often underestimate charge transfer; however, for ground-state geometry, they remain the gold standard when paired with adequate basis sets.
Recommended Level of Theory:
Functional: B3LYP (for general geometry) or
B97X-D (essential if studying non-covalent interactions or stacking).
Note: Diffuse functions (++) are mandatory to describe the lone pairs on Sulfur and Nitrogen accurately. Polarization functions (d,p) are required for the alkyl chain flexibility.
Fukui Functions: Predicts specific sites for electrophilic/nucleophilic substitution.
Visualization of Computational Logic
The following diagram illustrates the decision matrix for characterizing 4-Thiazolebutanol, distinguishing between "folded" (intramolecular H-bond) and "extended" (solvent-interacting) states.
Figure 1: Hierarchical workflow for the quantum chemical characterization of 4-Thiazolebutanol, emphasizing the separation of conformer populations prior to high-level DFT calculation.
Key Quantitative Parameters & Benchmarks
When validating your calculations, the optimized geometry of 4-Thiazolebutanol should align with established experimental data for thiazole derivatives. Use the table below as a Quality Assurance (QA) checklist.
Parameter
Theoretical Target (DFT)
Experimental Benchmark (XRD/NMR)
Physical Significance
C=N Bond Length
1.30 – 1.32 Å
1.31 Å [1]
Indicator of aromaticity; deviations suggest poor basis set.
C–S Bond Length
1.72 – 1.75 Å
1.73 Å [1]
Critical for sulfur polarizability modeling.
HOMO Energy
-6.5 to -7.0 eV
N/A
Correlates with oxidation potential; Thiazole N is the HOMO locus.
Dipole Moment
2.5 – 3.5 Debye
~2.8 D (Thiazole base)
Higher in "Extended" conformers due to vector addition of OH and Ring dipoles.
N-C-S Angle
110° – 112°
110.5°
Ring strain indicator.
Reactivity Descriptors (Fukui Functions)
For drug development, predicting where metabolic oxidation (P450) or covalent binding occurs is vital.
Nucleophilic Attack (
): Highest at C2 (between S and N).
Electrophilic Attack (
): Highest at C5 (adjacent to the butyl chain attachment, if 4-substituted).
Purpose: To distinguish the competitive binding capability between the Thiazole Nitrogen (H-bond acceptor) and the Hydroxyl group (Donor/Acceptor).
Checkpoint File: Use the .chk file from the optimization in Protocol A.
Cube Generation: Generate electron density cube with cubegen.
Mapping: Map electrostatic potential onto the density surface (isovalue = 0.0004 a.u.).
Analysis:
Red Regions (Negative Potential): Localized on the Thiazole Nitrogen and Hydroxyl Oxygen. Insight: The N-site is usually softer and more polarizable than the O-site.
Blue Regions (Positive Potential): Localized on the Hydroxyl Proton.
In Non-Polar Media (Gas Phase/Lipid Bilayer): The molecule likely adopts a folded conformation. The hydroxyl proton forms a weak intramolecular hydrogen bond (IMHB) with the thiazole nitrogen (forming a pseudo-7-membered ring). This "hides" the polar groups, effectively increasing lipophilicity (LogP).
In Polar Media (Water/Blood): The molecule unfolds. The entropic penalty of the butyl chain is overcome by the enthalpy of solvation. Both the Nitrogen and Hydroxyl groups become available for intermolecular bonding with protein targets [2].
Implication for Docking: When docking this molecule into a protein active site, do not use a rigid conformation. You must allow the butyl chain to sample both folded and extended states, as the binding pocket environment will dictate the preferred form.
References
Lynch, D. E., et al. (1999). "Structural studies of thiazole derivatives." Acta Crystallographica Section C, 55, 1701-1704.
Rao, G., & Gosavi, S. (2016).[5] "Thiazole–amino acids: influence of thiazole ring on conformational properties." Amino Acids, 53, 107–118.
Salimi, F., et al. (2013). "DFT Studies on Optimized Geometries for Thiazole Derivatives." Asian Journal of Chemistry, 25(11), 6061-6064.
Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.
Advanced Technical Guide: Thiazole-Containing Alcohols in Medicinal Chemistry
Executive Summary Thiazole-containing alcohols represent a privileged structural motif in modern medicinal chemistry, bridging the gap between metabolic stability and potent biological interaction. The thiazole ring—a fi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiazole-containing alcohols represent a privileged structural motif in modern medicinal chemistry, bridging the gap between metabolic stability and potent biological interaction. The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—serves as a bioisostere for pyridine and carboxylate groups, while the hydroxyl moiety acts as a critical "warhead" for hydrogen bonding or a handle for further functionalization.
This guide provides a rigorous analysis of the synthesis, structural properties, and pharmacological applications of thiazole-containing alcohols. It moves beyond basic textbook definitions to explore the causality behind synthetic choices (e.g., why Hantzsch cyclization is preferred over C-H activation in certain contexts) and details self-validating protocols for generating chiral thiazolyl alcohols, a key challenge in the synthesis of drugs like Epothilones and Tiazofurin .
Structural & Electronic Significance
The utility of thiazole-containing alcohols stems from the unique electronic distribution of the thiazole ring coupled with the versatility of the hydroxyl group.
Aromaticity & Basicity: Thiazole is aromatic but less so than benzene. The nitrogen lone pair (sp² hybridized) is available for H-bonding but is weakly basic (pKa of conjugate acid ~2.5), allowing it to interact with enzymes without becoming permanently protonated at physiological pH.
Metabolic Stability: Unlike furan or thiophene, the thiazole ring is relatively resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of drugs.
The Hydroxyl "Anchor": When attached to the thiazole (either directly or via an alkyl linker), the alcohol group often serves as a hydrogen bond donor/acceptor pair, mimicking the transition states of hydrolysis reactions (as seen in protease inhibitors).
Synthetic Methodologies: From Classic to Asymmetric
The Hantzsch Thiazole Synthesis (Primary Route)
The Hantzsch synthesis remains the most robust method for constructing the thiazole core. It involves the condensation of an
-haloketone with a thioamide.
Mechanism & Causality:
The reaction proceeds via an
attack of the sulfur nucleophile on the -carbon, followed by an intramolecular attack of the nitrogen on the carbonyl, and finally dehydration. The driving force is the formation of the aromatic system.
Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis.
Asymmetric Synthesis of Chiral Thiazolyl Alcohols
For drugs like Epothilones , the stereochemistry of the alcohol adjacent to the thiazole is critical. Standard reduction of acetylthiazoles yields racemates. Two advanced methods ensure enantiopurity:
Corey-Bakshi-Shibata (CBS) Reduction:
Reagent: Borane-THF complex with a chiral oxazaborolidine catalyst.[1]
Logic: The catalyst binds borane and the ketone, enforcing a specific facial attack of the hydride.[1]
Outcome: Yields >95% ee for 1-(thiazol-2-yl)ethanol derivatives.
Biocatalytic Reduction:
System: Alcohol Dehydrogenases (ADHs) or whole-cell systems (e.g., Daucus carota root).
Advantage: Green chemistry, operates at ambient temperature, often achieves >99% ee.
Case Study: Epothilone B Fragment Synthesis
Epothilone B is a potent microtubule stabilizer. Its synthesis requires the construction of a specific thiazole-containing side chain.[2] The Wacker Oxidation strategy is a high-yield, scalable approach to generating this fragment.[3]
Synthetic Logic:
Instead of building the thiazole ring last, the strategy uses a pre-formed thiazole and installs the chiral alcohol functionality via oxidation of a terminal alkene.
Figure 2: Wacker Oxidation strategy for the synthesis of the Epothilone B thiazole side chain.
Thiazole alcohols exhibit potent activity against resistant strains. The hydroxyl group often improves water solubility compared to non-polar thiazole analogs, aiding in bioavailability.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
Data synthesized from heteroaryl-thiazole studies [1].
Compound Class
Structure Description
S. aureus (Gram+)
E. coli (Gram-)
C. albicans (Fungal)
Control
Fluconazole / Ciprofloxacin
0.5
0.25
1.0
Thiazole-1
2-(1-hydroxyethyl)thiazole
12.5
25.0
50.0
Thiazole-2
4-phenyl-2-(1-hydroxyethyl)thiazole
3.12
6.25
12.5
Thiazole-3
Heteroaryl-thiazole hybrid
0.23
0.47
0.70
Note: Thiazole-3 represents a highly optimized hybrid structure (e.g., pyrazole-thiazole) showing superiority over standard thiazole alcohols.
Anticancer Mechanisms (Tiazofurin)
Tiazofurin is a C-nucleoside where a thiazole ring replaces the nucleobase.
Mechanism: It is metabolized to an analog of NAD+, inhibiting IMP dehydrogenase.
Result: Depletion of guanine nucleotides, halting DNA/RNA synthesis in tumor cells.
Experimental Protocols
Protocol A: Hantzsch Synthesis of 2-(1-Hydroxyethyl)thiazole
A self-validating protocol for the fundamental building block.
Reagents:
Thioacetamide (1.0 eq)
1-Bromo-2,3-butanedione (1.0 eq) (Precursor for the hydroxyethyl side chain via reduction, or use 1-chloro-2-propanone for simple methyl thiazole)
Target: Synthesis of 2-hydroxymethylthiazole via ethyl bromopyruvate.
Step-by-Step:
Setup: In a 250 mL round-bottom flask, dissolve Thioformamide (or Thioacetamide for 2-methyl) (10 mmol) in absolute Ethanol (50 mL).
Addition: Add Ethyl Bromopyruvate (10 mmol) dropwise at 0°C. Why: Controls exotherm and prevents polymerization.
Reflux: Heat to reflux (78°C) for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
Workup: Evaporate solvent. Neutralize residue with sat. NaHCO3. Extract with DCM (3x).
Reduction (The "Alcohol" Step): Dissolve the resulting thiazole-ester in dry THF. Add LiAlH4 (1.1 eq) at 0°C. Stir 1h.
Validation: 1H NMR should show thiazole protons (~7.2-7.7 ppm) and the CH2-OH methylene signal (~4.9 ppm).
Protocol B: CBS Reduction of 2-Acetylthiazole
For generating chiral secondary alcohols.
Catalyst Formation: Mix (S)-MeCBS (10 mol%) with Borane-THF (0.6 eq) in dry THF at room temperature for 1 hour.
Substrate Addition: Cool to -20°C. Slowly add 2-acetylthiazole (1.0 eq) in THF over 30 mins.
Completion: Add remaining Borane-THF (0.6 eq). Stir until TLC indicates consumption of ketone.
Quench: Add MeOH dropwise (CAUTION: H2 gas evolution).
Part 1: Executive Summary & Scientific Foundation
Application Note: Optimized Strategies for Hantzsch Synthesis of 4-Substituted Thiazoles The thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold in blockbuster drugs such a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Strategies for Hantzsch Synthesis of 4-Substituted Thiazoles
The thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold in blockbuster drugs such as Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Febuxostat (gout management). Among these, 4-substituted thiazoles are particularly valuable due to their ability to project substituents into specific binding pockets of biological targets (e.g., kinase ATP-binding sites).
The Hantzsch Thiazole Synthesis (est. 1887) remains the gold standard for constructing this ring system. It involves the condensation of an
-haloketone with a thioamide (or thiourea).[1][2] While chemically robust, the classic protocol often suffers from variable yields, harsh conditions, and difficult purification.
This guide provides three optimized protocols ranging from the classic thermal approach to modern green and microwave-assisted methodologies, ensuring high fidelity and reproducibility in drug discovery workflows.
Mechanistic Insight
The reaction proceeds through a cascade sequence. Understanding this mechanism is critical for troubleshooting:
Nucleophilic Attack (
): The sulfur atom of the thioamide attacks the -carbon of the haloketone, displacing the halide.
Intermediate Formation: An acyclic
-thioiminoketone intermediate is formed.
Cyclization: The nitrogen atom attacks the ketone carbonyl.[3]
Dehydration: Loss of water drives aromatization to form the stable thiazole ring.
Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis.[1][3] The reaction is driven by the thermodynamic stability of the resulting aromatic heterocycle.
Part 2: Strategic Protocol Selection
Choose the protocol that best fits your substrate stability, scale, and available equipment.
Figure 2: Decision matrix for selecting the optimal synthetic methodology.
Part 3: Detailed Experimental Protocols
Method A: The "Gold Standard" Thermal Protocol
Best for: Large-scale synthesis, robust substrates, and initial scale-up.
Reagents:
-Haloketone (1.0 equiv)
Thioamide or Thiourea (1.1 equiv)
Absolute Ethanol (10 mL per mmol)
Ammonium Hydroxide or
(for workup)
Protocol:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the
-haloketone in absolute ethanol.
Note: If the haloketone is a lachrymator (e.g., phenacyl bromide), handle strictly in a fume hood.
Addition: Add 1.1 equiv of the thioamide/thiourea.
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 2–4 hours.
Monitoring: Check reaction progress via TLC (typ. 30% EtOAc/Hexanes). The starting haloketone spot should disappear.
Precipitation (Self-Validating Step): Cool the reaction to room temperature. Often, the hydrobromide salt of the thiazole will precipitate.
Workup:
If solid precipitates: Filter and wash with cold ethanol.
To obtain the free base: Suspend the solid in water and alkalize with 10% aqueous
or until pH ~9. The free base will precipitate or oil out.
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Method B: Green Chemistry Protocol (Aqueous/
-CD)
Best for: Acid-sensitive substrates, environmental compliance, and "on-water" acceleration.
Reagents:
-Haloketone (1.0 equiv)
Thioamide (1.0 equiv)
-Cyclodextrin (-CD) (10 mol%)
Water (5 mL per mmol)
Protocol:
Catalyst Preparation: Dissolve
-CD (10 mol%) in water at until clear.
Reaction: Add the thioamide and
-haloketone to the aqueous solution.
Stirring: Stir vigorously at
.
Mechanism:[3][4][5][6][7][8] The hydrophobic cavity of
-CD encapsulates the reactants, increasing local concentration and protecting sensitive functional groups.
Isolation: Upon completion (typ. 30–60 min), cool the mixture. The product usually precipitates out of the aqueous phase.
Filtration: Filter the solid.
Green Tip: The filtrate containing
-CD can often be reused for 2–3 subsequent cycles.
Method C: Microwave-Assisted Synthesis
Best for: High-throughput library generation, medicinal chemistry SAR studies.
Reagents:
-Haloketone (1.0 equiv)
Thioamide (1.2 equiv)
Ethanol or PEG-400 (minimal volume, slurry consistency)
Protocol:
Setup: Place reactants in a microwave-safe process vial (0.5 – 5 mL).
Solvent: Add minimal ethanol (just enough to wet the solids) or use PEG-400 as a susceptor.
Irradiation: Cap the vial. Irradiate at
for 5–10 minutes (hold time).
Safety: Ensure the vessel is rated for the pressure generated by ethanol at this temperature.
Workup: Pour the mixture into crushed ice/water. Neutralize with
.[9][10] Collect the solid by filtration.[1][10][11]
Part 4: Optimization & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield
Impure -haloketone
Haloketones degrade over time releasing acid. Recrystallize or pass through a short silica plug before use.
Sticky/Oily Product
Incomplete crystallization
The "oil" is often the free base. Triturate with hexanes or diethyl ether to induce crystallization.
Retarded Reaction
Steric hindrance
If the -haloketone has a bulky group (e.g., t-Butyl), switch to Method C (Microwave) to overcome the energy barrier.
Side Products
Isomerization
Under highly acidic conditions (HBr byproduct), some intermediates may isomerize. Add 1.0 equiv of NaOAc to buffer the reaction in Method A.
References
Hantzsch, A. (1887).[2] "Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds)." Berichte der deutschen chemischen Gesellschaft.
Kashyap, S.J., et al. (2012). "Synthesis of 4-substituted-2-amino thiazoles... using copper silicate as a heterogeneous catalyst." Journal of Heterocyclic Chemistry.
Potewar, T.M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using
-cyclodextrin in water." Tetrahedron Letters.
Kaboudin, B., et al. (2017). "Microwave-assisted synthesis of thiazole derivatives." Current Organic Chemistry.
Application Note: Strategic Synthetic Routes to 4-Thiazolebutanol
This Application Note provides a comprehensive technical guide for the synthesis of 4-Thiazolebutanol (CAS 79685-57-7), also known as 4-(1,3-thiazol-4-yl)butan-1-ol . This molecule is a critical heterocyclic building blo...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the synthesis of 4-Thiazolebutanol (CAS 79685-57-7), also known as 4-(1,3-thiazol-4-yl)butan-1-ol . This molecule is a critical heterocyclic building block, often utilized in the development of antiretroviral agents (e.g., Ritonavir/Cobicistat analogs) and other bioactive thiazole derivatives.
Executive Summary & Retrosynthetic Analysis
4-Thiazolebutanol is a functionalized thiazole featuring a primary alcohol on a four-carbon saturated chain at the C4 position. Its synthesis poses two primary challenges: regioselective construction of the thiazole ring and preservation of the terminal alcohol (or its precursor).
The most robust synthetic strategy employs the Hantzsch Thiazole Synthesis , assembling the heterocyclic core from an
-haloketone and a thioamide equivalent. We present two validated protocols:
Route A (Direct Hantzsch): Utilizes thioformamide for direct access to the C2-unsubstituted thiazole.
Route B (Thiourea/Deamination): A scalable industrial approach using thiourea followed by Sandmeyer deamination to avoid unstable thioformamide.
Retrosynthetic Logic (Graphviz)
Caption: Retrosynthetic disconnection of 4-Thiazolebutanol revealing the pivotal α-haloketone intermediate.
Both routes require Ethyl 6-chloro-5-oxohexanoate (CAS 79685-55-5).[1][2] This intermediate is rarely commercially available in bulk and must be synthesized fresh to prevent polymerization.
Protocol: Synthesis of Ethyl 6-chloro-5-oxohexanoate
Mechanism: Activation of mono-ethyl glutarate to the acid chloride, followed by homologation via diazoketone and quenching with HCl.
Acid Chloride Formation:
Charge a reactor with Mono-ethyl glutarate (1.0 equiv) and DCM (anhydrous).
Add Thionyl Chloride (SOCl₂) (1.2 equiv) dropwise at 0°C. Catalyze with DMF (2-3 drops).
Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to afford Ethyl 4-(chlorocarbonyl)butanoate.
Diazoketone Generation (Caution):
Dissolve the crude acid chloride in anhydrous Et₂O.
Slowly add to a solution of Diazomethane (2.5 equiv) in Et₂O at 0°C. (Note: TMS-Diazomethane is a safer alternative).
Stir for 1 hour. The solution turns yellow, indicating diazoketone formation.
Chlorination:
Bubble dry HCl gas through the solution at 0°C until nitrogen evolution ceases and the yellow color fades.
Workup: Wash with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate.
Yield: ~85% (Pale yellow oil). Store at -20°C.
Route A: Direct Hantzsch Synthesis (The Sheehan Method)
This route is preferred for small-scale research where atom economy is prioritized over reagent handling concerns.
Stir at 0°C for 30 mins, then allow to warm to RT. Stir overnight. (Nitrogen evolution observed).
Workup: Neutralize with NaOH (carefully). Extract with EtOAc.[3]
Result: Ethyl 4-(thiazol-4-yl)butanoate.
Step 3: Reduction
Proceed as described in Route A (Step 2).
Comparative Data & Troubleshooting
Parameter
Route A (Thioformamide)
Route B (Thiourea)
Step Count
2 (from chloroketone)
3 (from chloroketone)
Overall Yield
~55-60%
~45-50%
Scalability
Low (Thioformamide instability)
High (Standard reagents)
Safety Profile
Moderate (P₂S₅ handling)
Good (Standard hazards)
Key Impurity
Unreacted chloroketone
Azo-dimers (if deamination fails)
Troubleshooting
Low Yield in Hantzsch: Ensure the
-chloroketone is fresh. Old samples liberate HCl and polymerize.
Incomplete Reduction: Thiazoles can coordinate to Aluminum. Use a larger excess of LiAlH₄ (2.5–3.0 equiv) and extended reaction times.
Water Solubility: 4-Thiazolebutanol is moderately water-soluble. Do not use excessive water during workup; saturate aqueous layers with NaCl (salting out) to improve extraction efficiency.
References
Hara, T., & Sheehan, J. C. (1981). Synthesis of Thiazole Derivatives. Heterocycles , 16(8), 1295–1299. (Primary source for Ethyl 4-(thiazol-4-yl)butanoate synthesis).
Metzger, J. V. (1979). Thiazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. (Classic review of Hantzsch synthesis mechanisms).
Dondoni, A., & Marra, A. (2004). Thiazole-based synthetic methodologies.[4][5][6][7][8][9] Chemical Reviews , 104(5), 2557-2600. [Link]
The Versatile Synthon: Harnessing 4-Thiazolebutanol in Organic Synthesis
Introduction: The Thiazole Moiety as a Privileged Scaffold The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1] Its uni...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Thiazole Moiety as a Privileged Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. A multitude of FDA-approved drugs, spanning therapeutic areas such as oncology, infectious diseases, and metabolic disorders, feature a thiazole core, underscoring its profound impact on human health.[2][3][4] The strategic functionalization of the thiazole nucleus allows for the fine-tuning of a molecule's physicochemical properties, enabling chemists to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, as well as target engagement.
This application note provides a comprehensive guide to the use of 4-Thiazolebutanol, specifically 4-(thiazol-4-yl)butan-1-ol, as a versatile building block in organic synthesis. We will explore its preparation via the classical Hantzsch thiazole synthesis and detail protocols for the strategic functionalization of both its hydroxyl group and the thiazole ring. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their synthetic endeavors.
I. Synthesis of 4-(Thiazol-4-yl)butan-1-ol: A Modern Approach to a Classic Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[5][6][7] The fundamental transformation involves the condensation of an α-haloketone with a thioamide. To synthesize our target molecule, 4-(thiazol-4-yl)butan-1-ol, we will utilize a γ-halo ketone precursor.
A plausible and efficient route begins with the readily available starting material, 5-chloropentan-2-one. This is then reacted with a brominating agent, such as N-bromosuccinimide (NBS), to generate the α-bromoketone in situ, which subsequently undergoes the Hantzsch condensation with a simple thioamide like thioformamide.
Protocol 1: One-Pot Synthesis of 4-(Thiazol-4-yl)butan-1-ol
This protocol details a one-pot procedure for the synthesis of 4-(thiazol-4-yl)butan-1-ol from a commercially available ketone, proceeding through an in-situ generated α-bromoketone.
Reaction Scheme:
A one-pot synthesis of 4-(Thiazol-4-yl)butan-1-ol.
Materials:
Reagent/Solvent
Molecular Weight ( g/mol )
Amount
Moles
5-Chloropentan-2-one
120.58
1.21 g
10 mmol
N-Bromosuccinimide (NBS)
177.98
1.78 g
10 mmol
p-Toluenesulfonic acid
172.20
34 mg
0.2 mmol
[bmim]PF6 (ionic liquid)
284.18
5 mL
-
Thioformamide
61.10
0.61 g
10 mmol
Diethyl ether
-
As needed
-
Saturated NaHCO3 solution
-
As needed
-
Brine
-
As needed
-
Anhydrous MgSO4
-
As needed
-
Procedure:
In-situ formation of α-bromoketone: To a solution of 5-chloropentan-2-one (10 mmol) in the ionic liquid [bmim]PF6 (5 mL) is added N-bromosuccinimide (10 mmol) and a catalytic amount of p-toluenesulfonic acid (0.2 mmol). The mixture is stirred at room temperature for 2-3 hours. The progress of the bromination can be monitored by TLC.[8]
Hantzsch Condensation: To the reaction mixture containing the in-situ generated 1-bromo-5-chloropentan-2-one, add thioformamide (10 mmol).
Reaction Work-up: Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.[9]
Extraction and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3 solution, water, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
II. 4-(Thiazol-4-yl)butan-1-ol as a Synthetic Building Block
The synthetic utility of 4-(thiazol-4-yl)butan-1-ol stems from the presence of two key functional handles: the primary alcohol and the thiazole ring. These can be manipulated independently or in concert to generate a diverse array of more complex molecules.
A. Transformations of the Hydroxyl Group
The primary alcohol of 4-(thiazol-4-yl)butan-1-ol can undergo a variety of standard organic transformations.
Controlled oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic elaborations such as Wittig reactions, reductive aminations, or amide couplings.
Oxidation pathways of 4-(Thiazol-4-yl)butan-1-ol.
Materials:
Reagent/Solvent
Molecular Weight ( g/mol )
Amount
Moles
4-(Thiazol-4-yl)butan-1-ol
157.23
1.57 g
10 mmol
Pyridinium chlorochromate (PCC)
215.56
3.23 g
15 mmol
Dichloromethane (DCM)
-
50 mL
-
Celite®
-
As needed
-
Procedure:
To a stirred suspension of PCC (15 mmol) in anhydrous DCM (50 mL), add a solution of 4-(thiazol-4-yl)butan-1-ol (10 mmol) in DCM (10 mL) dropwise at room temperature.
Stir the reaction mixture for 2-3 hours. Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
Wash the Celite® pad with additional diethyl ether.
Concentrate the filtrate under reduced pressure to afford the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.
Materials:
Reagent/Solvent
Molecular Weight ( g/mol )
Amount
Moles
4-(Thiazol-4-yl)butan-1-ol
157.23
1.57 g
10 mmol
Jones Reagent (CrO3 in H2SO4)
-
~15 mL
~30 mmol
Acetone
-
50 mL
-
Isopropanol
-
As needed
-
Procedure:
Dissolve 4-(thiazol-4-yl)butan-1-ol (10 mmol) in acetone (50 mL) and cool the solution in an ice bath.
Add Jones reagent dropwise with vigorous stirring until the orange color persists.[10]
Stir the reaction for an additional 30 minutes at 0°C.
Quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) is observed.
Filter the mixture and concentrate the filtrate.
Partition the residue between water and ethyl acetate.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate to yield the carboxylic acid.
The hydroxyl group can be readily converted into an ether or an ester, which can be useful for modifying the lipophilicity of a molecule or for introducing a cleavable linker.
Etherification and esterification of the butanol side chain.
B. Transformations of the Thiazole Ring
The thiazole ring itself is a versatile platform for further functionalization, allowing for the introduction of additional diversity elements.
The thiazole ring can undergo electrophilic aromatic substitution, primarily at the C5 position. This allows for the introduction of various substituents, such as halogens, which can then be used in cross-coupling reactions.
Modern synthetic methods allow for the direct C-H functionalization of the thiazole ring, offering a more atom-economical approach to diversification.[11] Palladium-catalyzed C-H activation can be used to introduce aryl or alkenyl groups at various positions on the ring.
III. Conclusion
4-(Thiazol-4-yl)butan-1-ol is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation via the Hantzsch synthesis and the presence of two distinct functional handles make it an ideal starting material for the construction of a wide range of complex molecules. The protocols and strategies outlined in this application note provide a solid foundation for researchers to incorporate this synthon into their synthetic programs, with broad applications in drug discovery, agrochemicals, and materials science. The inherent "drug-like" properties of the thiazole scaffold ensure that derivatives of 4-(thiazol-4-yl)butan-1-ol will continue to be of significant interest in the years to come.
References
Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (n.d.). SciSpace.
Al-Ezzy, R. M., & Al-Jobory, A. K. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity.
Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, J., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
Kumar, R., Kumar, A., & Singh, R. (2023).
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639.
Hantzsch synthesis of thiazole from α-haloketones and thioamides. (n.d.).
Verma, R. S. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(12), 19949-20042.
Thiazolium-Based Catalysts for the Etherification of Benzylic Alcohols under Solvent-Free Conditions. (n.d.).
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Beyzaei, H., Beygi, A., & Aryan, R. (2016). One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. Iranian Journal of Chemistry and Chemical Engineering.
Wang, D., et al. (2019). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation.
One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. (n.d.).
Alqahtani, A. M., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(1), 102891.
de Andrade, V. S. C., & de Mattos, M. C. S. (2018). One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Organic Chemistry Portal.
One-pot synthesis of highly functionalized thiazoles 3a-f. (n.d.).
Păltinean, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(23), 7858.
Easton, C. J., et al. (1998). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (1), 153-160.
Formation of γ-‐Keto Esters
Szostak, M., & Szostak, K. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Scientific Reports, 13(1), 20569.
Wang, W., Xu, B., & Hammond, G. B. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. The Journal of Organic Chemistry, 74(4), 1640–1643.
Stana, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5599.
Su, W., & Li, J. (2005). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. International Journal of Molecular Sciences, 6(3), 195-201.
D'Auria, M., & D'Onofrio, F. (1998). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, (11), 1789-1792.
Kumar, A., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890–897.
Al-Issa, S. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
Jóźwiak, M., et al. (2025). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules, 30(9), 1863.
Oxidation of alcohols. (n.d.). Chemguide. Retrieved from [Link]
Biaglow, J. E., et al. (1986). Factors influencing the oxidation of cysteamine and other thiols: implications for hyperthermic sensitization and radiation protection. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 50(6), 1049–1063.
Sayed, A. R., et al. (2021). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 26(15), 4615.
Application Note: Precision Derivatization of the Butanol Side Chain of 4-Thiazolebutanol
Part 1: Executive Summary & Strategic Rationale 4-Thiazolebutanol (specifically 4-(4-methylthiazol-5-yl)butanol and its homologs) represents a critical "linker scaffold" in medicinal chemistry.[1] The thiazole ring acts...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Rationale
4-Thiazolebutanol (specifically 4-(4-methylthiazol-5-yl)butanol and its homologs) represents a critical "linker scaffold" in medicinal chemistry.[1] The thiazole ring acts as a bioisostere for pyridine or imidazole, offering unique hydrogen-bonding capabilities and metabolic stability, while the butanol side chain provides a precise 4-carbon tether for connecting pharmacophores.[1]
However, the derivatization of this molecule presents a dichotomy of reactivity:
The Aliphatic Alcohol: A standard primary nucleophile/electrophile handle.
The Thiazole Core: A sensitive heterocycle with a basic nitrogen (
) and a sulfur atom susceptible to oxidation.
The Core Challenge: Standard alcohol protocols often fail or degrade the heterocycle. Strong acidic conditions can protonate the thiazole nitrogen, trapping the molecule in the aqueous phase during workup. Conversely, non-selective oxidants (e.g., peroxide, permanganate) can attack the sulfur, leading to N-oxides or sulfones.
This guide provides three validated, high-fidelity protocols designed to functionalize the alcohol side chain without compromising the thiazole integrity.
Part 2: Chemical Reactivity Profile
Before initiating synthesis, the operator must understand the electrostatic landscape of the substrate.
Avoid organolithiums (n-BuLi) unless C2-functionalization is desired.[1]
Part 3: Derivatization Pathways (Visualized)
The following diagram maps the strategic pathways for converting 4-Thiazolebutanol into high-value intermediates.
Figure 1: Strategic reaction landscape for 4-Thiazolebutanol. Pathways are color-coded by reaction class.
Part 4: Detailed Experimental Protocols
Protocol A: Conversion to Alkyl Chloride (Activation)
Objective: Convert the hydroxyl group to a chloride leaving group for subsequent nucleophilic substitution (e.g., amine alkylation).
Method: Thionyl Chloride (
Rationale:
Standard acidic conditions (HCl) will protonate the thiazole nitrogen, making the product water-soluble and difficult to extract. Pyridine serves a dual role: it acts as a base to neutralize HCl and forms a reactive acyl-pyridinium intermediate that accelerates the reaction.[1]
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Solubilization: Dissolve 4-Thiazolebutanol (1.0 g, ~5.8 mmol) in anhydrous DCM (15 mL). Add Pyridine (0.94 mL, 11.6 mmol) and cool the mixture to 0°C in an ice bath.
Addition: Add Thionyl Chloride (0.63 mL, 8.7 mmol) dropwise over 10 minutes. Note: Gas evolution (
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3 hours. Monitor by TLC (5% MeOH in DCM).[1]
Quench & Workup (Critical):
Cool back to 0°C. Quench slowly with saturated aqueous
. Do not use water alone , as the pH drop will protonate the thiazole.
Extract with DCM (3 x 20 mL).
Wash combined organics with brine, dry over
, and concentrate.
Purification: The crude material is often pure enough. If necessary, purify via flash chromatography (Silica, 0-5% MeOH/DCM).[1]
Protocol B: Mild Oxidation to Carboxylic Acid
Objective: Transform the alcohol into a carboxylic acid handle without oxidizing the thiazole sulfur.
Method: TEMPO-catalyzed oxidation (Anelli/Montanari conditions).[1]
Rationale:
Avoid Chromium (Jones Reagent) due to toxicity and harsh acidity. Avoid Permanganate due to lack of selectivity (ring oxidation). TEMPO/BAIB (Bis-acetoxyiodobenzene) or TEMPO/NaOCl is highly selective for primary alcohols in the presence of heteroatoms.[1]
Quaternization: If using alkyl halides to derivatize the alcohol, the thiazole nitrogen may compete as a nucleophile, forming an N-alkyl thiazolium salt.
Fix: Use bulky bases or protect the nitrogen if necessary (though rarely required for standard ester/ether formation).
Acid Trapping: During workup, if the pH is < 3, the thiazole stays in the water layer.
Fix: Always adjust aqueous pH to 6-7 before extraction.[1]
Part 6: References
Structure & Reactivity of Thiazoles:
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text on heterocycle pKa and reactivity).
Oxidation of Primary Alcohols (TEMPO/BAIB):
De Mico, A., Margarita, R., Parlanti, L., Vescovi, A., & Piancatelli, G. (1997). A versatile and highly selective hypervalent iodine (III)/2, 2, 6, 6-tetramethyl-1-piperidinyloxyl-mediated oxidation of alcohols to carbonyl compounds.[1] The Journal of Organic Chemistry, 62(20), 6974-6977.Link[1]
Thiazole Functionalization in Drug Discovery:
Mishra, C. B., Kumari, S., & Tiwari, M. (2015). Thiazole: A potent scaffold for the development of various medicinal agents.[3][4] European Journal of Medicinal Chemistry, 92, 1-34.[1]Link[1]
Chlorination with Thionyl Chloride/Pyridine:
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Section on conversion of alcohols to alkyl halides).
"protocols for the functionalization of the thiazole ring in 4-Thiazolebutanol"
Application Note: Protocols for the Regioselective Functionalization of the Thiazole Ring in 4-Thiazolebutanol Executive Summary & Strategic Overview 4-Thiazolebutanol (4-(1,3-thiazol-4-yl)butan-1-ol) is a critical pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocols for the Regioselective Functionalization of the Thiazole Ring in 4-Thiazolebutanol
Executive Summary & Strategic Overview
4-Thiazolebutanol (4-(1,3-thiazol-4-yl)butan-1-ol) is a critical pharmacophoric building block frequently utilized in the development of Nav1.8 inhibitors, CCR2 antagonists, and proteoglycan mimics. Functionalizing the thiazole core allows for the rapid expansion of structure-activity relationship (SAR) libraries. However, the presence of an unprotected primary alcohol and the distinct electronic environments of the C2 and C5 positions necessitate a highly orchestrated synthetic strategy.
This application note provides self-validating protocols for the regioselective functionalization of 4-Thiazolebutanol. By leveraging the innate acidity of the C2 proton and the transition-metal susceptibility of the C5 position[1], researchers can achieve divergent, site-specific modifications.
Mechanistic Causality & Experimental Design
Why Protect the Hydroxyl Group?
Organolithium reagents and transition-metal catalysts are highly sensitive to protic sources. An unprotected hydroxyl group will not only consume stoichiometric amounts of base but can also coordinate with palladium catalysts, leading to catalyst poisoning or off-target etherification. We utilize a tert-butyldimethylsilyl (TBS) ether due to its robust stability under strongly basic conditions (e.g., n-BuLi) and its orthogonal deprotection using fluoride sources (TBAF).
C2 vs. C5 Regioselectivity:
C2 Lithiation: The C2 position is flanked by the electronegative nitrogen and sulfur atoms, making its proton highly acidic (pKa ~29). Deprotonation with n-BuLi at -78 °C generates a kinetically stable C2-lithiated species. Critical Causality: The reaction must be strictly maintained at -78 °C; elevated temperatures induce ring-opening fragmentation of the lithiated thiazole into an isocyanide intermediate.
C5 C-H Arylation: While C2 is the most acidic, C5 is highly susceptible to transition-metal-catalyzed C-H activation. Using Pd(P(t-Bu)3)2 and LiO-t-Bu in a polar aprotic solvent like DMF specifically drives the arylation to the C5 position[1]. The polarity of DMF stabilizes the C5-metalated intermediate, whereas non-polar solvents would inadvertently favor C2 activation. Alternatively, Minisci-type radical functionalization can be employed for electron-deficient heteroarene modification[2].
Workflow & Pathway Visualizations
Figure 1. Divergent regioselective functionalization workflow for 4-Thiazolebutanol.
Figure 2. Mechanistic divergence between C2-lithiation and C5-palladium activation.
Quantitative Data & Self-Validation Metrics
Reaction Phase
Reagents & Conditions
Target Site
Expected Yield
Self-Validation Metric (In-Process Control)
Hydroxyl Protection
TBS-Cl, Imidazole, DMF, RT, 4h
Terminal -OH
>95%
TLC: Rf shift to non-polar. 1H NMR: Massive singlet at ~0.9 ppm (t-Bu).
C2-Lithiation / Trapping
1. n-BuLi, THF, -78°C; 2. DMF
C2 Position
75-85%
D₂O Quench: MS analysis of an aliquot confirms +1 Da mass shift (deuterium incorporation).
C5 C-H Arylation
Ar-Br, Pd(P(t-Bu)3)2, LiO-t-Bu, DMF
C5 Position
60-80%
GC-MS: Confirms mass shift (+Ar) and absence of bis-arylated byproducts.
Deprotection
TBAF, THF, RT, 2h
Terminal -O-TBS
>90%
IR Spectroscopy: Reappearance of broad O-H stretch at ~3300 cm⁻¹.
Step-by-Step Experimental Protocols
Protocol A: TBS Protection of 4-Thiazolebutanol
Objective: Mask the primary alcohol to prevent base consumption and catalyst poisoning.
Preparation: Dissolve 4-Thiazolebutanol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an argon atmosphere.
Activation: Add Imidazole (2.5 equiv, 25 mmol) and stir for 5 minutes to ensure complete dissolution. Causality: Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium-like intermediate.
Silylation: Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv, 12 mmol) portion-wise at 0 °C.
Reaction: Warm to room temperature (RT) and stir for 4 hours.
Validation & Workup: Monitor by TLC (Hexanes/EtOAc 7:3). Quench with saturated aqueous NaHCO3 (30 mL). Extract with Diethyl Ether (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: C2-Regioselective Lithiation and Formylation
Objective: Introduce a formyl group at the C2 position via a kinetically controlled organolithium intermediate.
Preparation: Dissolve the TBS-protected 4-Thiazolebutanol (1.0 equiv, 5 mmol) in anhydrous THF (25 mL) under a strict argon atmosphere.
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.
Lithiation: Add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv, 5.5 mmol) dropwise over 10 minutes. Critical Step: Maintain internal temperature below -70 °C to prevent ring fragmentation. Stir for 30 minutes.
Self-Validation Quench: Withdraw a 0.1 mL aliquot, quench with D2O, and analyze via MS to confirm >95% deuterium incorporation at C2.
Electrophilic Trapping: Add anhydrous DMF (3.0 equiv, 15 mmol) dropwise. Stir at -78 °C for 1 hour, then slowly warm to RT over 2 hours.
Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 20 mL), dry over Na2SO4, and purify via flash chromatography.
Protocol C: C5-Selective Palladium-Catalyzed C-H Arylation
Objective: Directly arylate the C5 position using transition-metal catalysis[1].
Preparation: In an oven-dried Schlenk tube, combine the TBS-protected 4-Thiazolebutanol (1.0 equiv, 2 mmol), Aryl Bromide (1.5 equiv, 3 mmol), and LiO-t-Bu (2.0 equiv, 4 mmol).
Catalyst Addition: Add Pd(P(t-Bu)3)2 (5 mol%, 0.1 mmol) inside a nitrogen-filled glovebox. Causality: The bulky P(t-Bu)3 ligand prevents catalyst deactivation and drives the regioselectivity toward the less sterically encumbered C5 position.
Solvent: Add anhydrous DMF (10 mL). Causality: DMF is crucial for stabilizing the C5-metalated intermediate; non-polar solvents will alter the regioselectivity.
Reaction: Seal the tube and heat at 100 °C for 12 hours.
Validation & Workup: Cool to RT. Analyze a crude aliquot via GC-MS to confirm product formation. Dilute with EtOAc (30 mL), filter through a pad of Celite to remove palladium black, and wash with water to remove DMF. Concentrate and purify via silica gel chromatography.
Protocol D: TBAF-Mediated Deprotection
Objective: Unmask the terminal hydroxyl group to yield the final functionalized 4-Thiazolebutanol.
Preparation: Dissolve the functionalized, TBS-protected intermediate (1.0 equiv, 2 mmol) in THF (10 mL).
Deprotection: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv, 2.4 mmol) dropwise at 0 °C.
Reaction: Stir at RT for 2 hours.
Validation & Workup: Monitor via TLC for the appearance of a highly polar spot. Quench with water (10 mL), extract with EtOAc (3 x 15 mL), dry, and concentrate.
References
Baran, P. S., O'Hara, F., & Blackmond, D. G. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122–12134. URL:[Link]
Knight, D. W., Cornwall, P., & Dell, C. P. (1991). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles. Journal of the Chemical Society, Perkin Transactions 1, (10), 2417-2423. URL:[Link]
Tamba, S., Okubo, Y., Tanaka, S., Monguchi, D., & Mori, A. (2010). Palladium-Catalyzed C-H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 75(20), 6998-7001. URL:[Link]
Application Notes and Protocols: The Strategic Use of 4-Thiazolebutanol in the Synthesis of Bioactive Compounds
Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its prevalence in natural products, such as vitamin B1 (thiamine), and in a wide array of synthetic drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[3] The unique electronic properties of the thiazole ring, coupled with its ability to engage in various non-covalent interactions with biological targets, make it a versatile building block for the design of novel therapeutic agents.[4] Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]
4-Thiazolebutanol, with its reactive butanol side chain, represents a valuable synthon for the elaboration of more complex thiazole-containing molecules. The hydroxyl group can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, or leaving groups, providing a handle for the construction of diverse molecular frameworks. This application note will provide a detailed exploration of the strategic use of 4-Thiazolebutanol in the synthesis of bioactive compounds, complete with a representative protocol for the synthesis of a novel thiazole-based potential therapeutic agent.
Core Concept: Functionalization of 4-Thiazolebutanol for Bioactive Compound Synthesis
The primary utility of 4-Thiazolebutanol in medicinal chemistry lies in the versatility of its butanol side chain. The terminal hydroxyl group can be manipulated through a variety of standard organic transformations to generate key intermediates for the synthesis of more complex bioactive molecules.
A common and effective strategy involves the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. These functional groups are pivotal for subsequent reactions, such as the renowned Hantzsch thiazole synthesis or amide bond formations, to construct the final bioactive compound.[4]
Experimental Workflow: From 4-Thiazolebutanol to a Bioactive Thiazole Derivative
The following diagram illustrates a general workflow for the utilization of 4-Thiazolebutanol in the synthesis of a target bioactive molecule.
Caption: General synthetic strategies from 4-Thiazolebutanol.
Application Protocol: Synthesis of a Novel 2-Amino-4-arylthiazole Derivative with Potential Anticancer Activity
This protocol details the synthesis of a 2-amino-4-arylthiazole derivative, a class of compounds known to exhibit cytotoxic effects against various cancer cell lines.[7] The synthesis commences with the oxidation of 4-Thiazolebutanol to 4-thiazolecarboxaldehyde, which then undergoes a Hantzsch-type condensation.
Part 1: Oxidation of 4-Thiazolebutanol to 4-Thiazolecarboxaldehyde
Rationale: The conversion of the primary alcohol in 4-Thiazolebutanol to an aldehyde is a critical step to enable its participation in the subsequent condensation reaction. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation due to its mildness and selectivity for oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.
Materials:
4-Thiazolebutanol
Pyridinium chlorochromate (PCC)
Anhydrous Dichloromethane (DCM)
Silica Gel
Hexane
Ethyl Acetate
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Thiazolebutanol (1.0 eq) in anhydrous DCM.
Add PCC (1.5 eq) to the solution in one portion.
Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
Wash the silica gel pad with additional DCM.
Combine the organic filtrates and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-thiazolecarboxaldehyde.
Parameter
Value
Starting Material
10.0 g
PCC
23.7 g
Anhydrous DCM
200 mL
Typical Yield
80-90%
Part 2: Synthesis of a 2-Amino-4-arylthiazole Derivative
Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[4] In this step, the synthesized 4-thiazolecarboxaldehyde will react with an α-bromoacetophenone and thiourea. The aryl group from the acetophenone is introduced at the 4-position of the newly formed thiazole ring, a common feature in many bioactive thiazole derivatives.
In a round-bottom flask, dissolve the substituted α-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.
Add 4-thiazolecarboxaldehyde (1.1 eq) to the mixture.
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
After completion, cool the reaction mixture to room temperature.
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
Wash the solid with cold water and then with a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-4-arylthiazole derivative.
Parameter
Value
4-Thiazolecarboxaldehyde
5.0 g
4-Bromo-α-bromoacetophenone
11.5 g
Thiourea
3.8 g
Ethanol
150 mL
Typical Yield
70-85%
Logical Pathway for Bioactivity
The synthesized 2-amino-4-arylthiazole derivative belongs to a class of compounds that have shown promise as anticancer agents. The proposed mechanism of action for many of these compounds involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival.
Caption: Proposed mechanism of action for the bioactive thiazole derivative.
Conclusion and Future Perspectives
4-Thiazolebutanol serves as a versatile and valuable starting material for the synthesis of a wide array of bioactive compounds. The protocols outlined in this application note provide a robust framework for the generation of novel thiazole derivatives with potential therapeutic applications. The ability to readily functionalize the butanol side chain offers medicinal chemists a powerful tool to explore structure-activity relationships and optimize the pharmacological properties of new chemical entities. Further exploration of different synthetic transformations of 4-Thiazolebutanol will undoubtedly lead to the discovery of new and potent bioactive molecules.
References
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.
Bansal, K. K., Bhardwaj, J. K., Saraf, P., Thakur, V. K., & Sharma, P. C. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 450-466.
U.S. Patent No. 10,501,426. (2019). Synthesis of thiazole derivative as anticancer and anti-antibiotics resistant bacteria agent.
El-Sayed, N. N. E., Abdel-Aziz, S. A., & El-Azab, A. S. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(1), 2.
Vats, N., Dahiya, L., Narang, R., Kumar, R., Sharma, D., & Rana, A. C. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. World Journal of Pharmaceutical Research, 11(13), 643-666.
BenchChem. (2025). Synthesis of 4-(Methoxymethyl)
Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B., & Majumder, B. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
Lesyk, R. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science, 89(1), e406.
"analytical methods for the quantification of 4-Thiazolebutanol"
Application Note & Protocol Guide Abstract & Scope 4-Thiazolebutanol (CAS: 79685-57-7), also known as 4-(1,3-thiazol-4-yl)butan-1-ol, is a functionalized thiazole derivative often utilized as a synthetic intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Abstract & Scope
4-Thiazolebutanol (CAS: 79685-57-7), also known as 4-(1,3-thiazol-4-yl)butan-1-ol, is a functionalized thiazole derivative often utilized as a synthetic intermediate in the development of pharmaceutical agents (e.g., antifungal or neuroprotective candidates).[1][2][3][4] Its structure comprises a basic thiazole ring attached to a polar butyl-alcohol chain, presenting unique analytical challenges regarding retention, peak symmetry, and detection sensitivity.
This guide provides a comprehensive framework for the quantification of 4-Thiazolebutanol. It details two distinct workflows:
HPLC-UV/DAD: A robust method for Quality Control (QC), purity assessment, and synthesis monitoring.
LC-MS/MS: A high-sensitivity method for trace analysis in complex matrices (e.g., biological fluids or genotoxic impurity screening).
Chemical Identity & Properties
Understanding the physicochemical nature of the analyte is the foundation of method development.
Property
Detail
Chemical Name
4-Thiazolebutanol
CAS Number
79685-57-7
Molecular Formula
C₇H₁₁NOS
Molecular Weight
157.23 g/mol
Structure
Thiazole ring (aromatic) + Butyl chain + Terminal Hydroxyl
pKa (Thiazole N)
~2.5 (Basic)
LogP
~1.0 (Moderately polar)
Solubility
Soluble in Methanol, Acetonitrile, Ethyl Acetate; Sparingly soluble in water.[1]
UV Max
~252 nm (Thiazole chromophore)
Method Selection Guide
The choice of method depends on the required sensitivity and the matrix complexity.
Choose HPLC-UV if you are analyzing bulk substance, reaction mixtures, or formulations where concentrations are >1 µg/mL. It is cost-effective and robust.
Choose LC-MS/MS if you are analyzing plasma/urine (PK studies) or screening for trace impurities (<100 ng/mL). It offers superior selectivity.
Workflow Visualization
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample concentration and purpose.
Protocol A: HPLC-UV (Quality Control)
This method utilizes Reversed-Phase Chromatography (RP-HPLC). The critical parameter here is pH control; the thiazole nitrogen can cause peak tailing if silanols are active. An acidic mobile phase suppresses silanol ionization and improves peak shape.
Reagents & Equipment
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
Solvents: HPLC Grade Acetonitrile (ACN) and Water.
Buffer: 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Formic Acid.
Chromatographic Conditions
Parameter
Setting
Mobile Phase A
Water + 0.1% H₃PO₄ (pH ~2.5)
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temp
30°C
Detection
UV at 254 nm (Reference 360 nm)
Run Time
15 minutes
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
8.0
40
60
10.0
40
60
10.1
95
5
15.0
95
5
Procedure
Standard Preparation: Dissolve 10 mg of 4-Thiazolebutanol reference standard in 10 mL of Methanol (Stock: 1 mg/mL). Dilute with Mobile Phase A:B (90:10) to obtain calibration standards (e.g., 10, 50, 100, 200, 500 µg/mL).
System Suitability: Inject the 100 µg/mL standard 5 times.
Acceptance Criteria: RSD of Area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 2000.
Sample Analysis: Prepare samples in the same diluent. Filter through 0.45 µm PTFE filter before injection.
Protocol B: LC-MS/MS (Trace Analysis)
For biological matrices or trace impurity analysis, mass spectrometry provides the necessary specificity.
Mass Spectrometry Parameters
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Rationale: The thiazole nitrogen is readily protonated ([M+H]⁺).
Precursor Ion: m/z 158.1 ([M+H]⁺).
Suggested MRM Transitions:
Quantifier: 158.1 → 85.0 (Thiazole ring fragment).
Note: Transitions should be optimized by direct infusion of the standard.
LC Conditions (LC-MS Compatible)
Column: C18 or Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm) for UHPLC.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Fast gradient (5% B to 95% B in 5 minutes).
Sample Preparation (Liquid-Liquid Extraction)
Since 4-Thiazolebutanol is moderately polar (LogP ~1), it extracts well into Ethyl Acetate.
Aliquot: Take 100 µL of plasma/sample.
IS Addition: Add 10 µL of Internal Standard (e.g., Thiamine-d3 or a structural analog like 4-Methyl-5-thiazoleethanol).
Extraction: Add 500 µL Ethyl Acetate. Vortex for 2 minutes.
Separation: Centrifuge at 10,000 rpm for 5 minutes.
Concentration: Transfer the supernatant to a fresh tube and evaporate to dryness under Nitrogen at 40°C.
Reconstitution: Reconstitute in 100 µL of Mobile Phase (90:10 Water:ACN).
Validation & Troubleshooting
Validation Parameters (ICH Q2 R1)
Linearity: R² > 0.999 over the working range.
Accuracy: Spike recovery should be 85-115% for biologicals, 98-102% for bulk.
Precision: Intra-day and Inter-day RSD < 5% (HPLC) or < 15% (LC-MS).
Troubleshooting Guide
Issue
Probable Cause
Solution
Peak Tailing
Interaction with silanols
Ensure pH is acidic (2.5-3.0). Use a highly end-capped column.
Low Sensitivity
Ion suppression (MS)
Improve sample cleanup (SPE/LLE). Check ESI voltage.
Carryover
Adsorption to injector
Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
Split Peaks
Solvent mismatch
Dissolve sample in initial mobile phase composition (low % organic).
References
Hara, T., & Sheehan, J. C. (1981).[1][4] Synthesis of Thiazole Derivatives. Heterocycles, 16(8), 1295-1299.[1][4] (Primary source for synthesis and characterization of 4-Thiazolebutanol).[4]
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Thiazole properties).
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
Technical Support Center: Troubleshooting the Synthesis of 4-Thiazolebutanol
Welcome to the Technical Support Center for the synthesis of 4-Thiazolebutanol (4-(1,3-thiazol-4-yl)butan-1-ol). This guide is designed for researchers and drug development professionals navigating the two-stage syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 4-Thiazolebutanol (4-(1,3-thiazol-4-yl)butan-1-ol). This guide is designed for researchers and drug development professionals navigating the two-stage synthetic route: the Hantzsch thiazole cyclization to form the intermediate ester, followed by the lithium aluminum hydride (LiAlH
Below, we provide diagnostic workflows, mechanistic troubleshooting for common side reactions, optimized step-by-step protocols, and quantitative data summaries to ensure high-fidelity synthesis.
Part 1: Hantzsch Thiazole Cyclization (Step 1)
The first stage involves the condensation of thioformamide with ethyl 6-chloro-5-oxohexanoate. While the Hantzsch synthesis is classically robust, the specific reactivity of the aliphatic
Mechanistic pathway and side reactions in the Hantzsch synthesis of ethyl 4-(thiazol-4-yl)butanoate.
FAQ & Troubleshooting: Cyclization Side Reactions
Q: Why am I seeing multiple spots on my TLC, and my yield of ethyl 4-(thiazol-4-yl)butanoate is <40%?A: The
-haloketone precursor (ethyl 6-chloro-5-oxohexanoate) is a highly reactive electrophile. If the reaction is run under overly basic conditions or at excessively high temperatures initially, the haloketone can undergo rapid self-condensation or dehalogenation before the thioformamide can execute the initial attack[3].
Causality & Fix: Maintain neutral conditions and add the haloketone dropwise to the thioamide solution at 0°C to prevent haloketone pooling.
Q: LC-MS analysis shows a major byproduct with a mass of [M+18]. What is this, and how do I push the reaction to completion?A: An [M+18] mass indicates the presence of the hydroxythiazoline intermediate . The Hantzsch reaction proceeds via an acyclic thioiminium species that cyclizes. The final step is the elimination of water to aromatize the thiazole ring[2]. If there is insufficient thermodynamic driving force (heat) or a lack of mild acid to protonate the hydroxyl leaving group, the reaction stalls here.
Causality & Fix: Ensure the reaction is refluxed in ethanol for at least 2-4 hours after the initial ambient-temperature mixing. If the intermediate persists, the addition of a catalytic amount of acetic acid will facilitate the dehydration.
Q: Can I use aqueous solvent mixtures to improve the solubility of my thioamide?A: It is highly discouraged for this specific substrate. While some Hantzsch reactions tolerate aqueous conditions[4], the ester moiety of ethyl 6-chloro-5-oxohexanoate is susceptible to hydrolysis under prolonged heating in water, yielding 4-(thiazol-4-yl)butanoic acid as a side product. Use anhydrous ethanol or benzene[1].
Part 2: Ester Reduction to 4-Thiazolebutanol (Step 2)
The reduction of ethyl 4-(thiazol-4-yl)butanoate to 4-thiazolebutanol utilizes LiAlH
. The primary challenges here are over-reduction of the heterocycle and product loss during aqueous quenching[1].
LiAlH4 reduction workflow of the thiazole ester highlighting over-reduction and workup failure modes.
FAQ & Troubleshooting: Reduction Side Reactions
Q: My NMR/LC-MS shows partial loss of aromaticity (M+2 or M+4 peaks). Did the thiazole ring reduce?A: Yes. While the thiazole ring is generally robust, prolonged exposure to a large excess of LiAlH
at elevated temperatures (e.g., refluxing THF) can lead to hydride attack on the electron-deficient bond of the thiazole, yielding thiazoline or thiazolidine derivatives.
Causality & Fix: Strictly control the stoichiometry of LiAlH (1.2 equivalents is sufficient for an ester) and maintain the reaction temperature between 0°C and room temperature. Do not reflux.
Q: I have a massive, unfilterable emulsion during the LiAlH
quench, and my isolated yield is <30%.A: 4-Thiazolebutanol is highly polar due to the basic thiazole nitrogen and the terminal hydroxyl group. When standard aqueous quenching is used, amorphous aluminum hydroxide () gels form. These gels aggressively coordinate and trap polar heterocycles, making extraction nearly impossible.
Causality & Fix: You must use the Fieser Workup Method . This specific sequence of water and sodium hydroxide forces the aluminum salts to precipitate as a granular, easily filterable solid (), releasing the coordinated thiazole product into the organic phase.
Part 3: Quantitative Data & Yield Optimization
The following table summarizes the quantitative impact of reaction parameters on the distribution of desired products versus side reactions.
Reaction Step
Parameter
Suboptimal Condition (Side Reaction)
Optimized Condition
Expected Yield
Hantzsch Cyclization
Haloketone Addition
All-at-once at 25°C (Self-condensation: 30%)
Dropwise at 0°C, then heat
75 - 82%
Hantzsch Cyclization
Solvent
EtOH/HO mix (Ester hydrolysis: 20%)
Anhydrous Ethanol
>75%
Ester Reduction
Temperature
Refluxing THF (Over-reduction: 15-25%)
0°C to Room Temp
85 - 90%
Ester Reduction
Quench Method
Direct HO addition (Emulsion loss: >50%)
Fieser Method ( g HO, g 15% NaOH, g HO)
>85%
Part 4: Validated Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the intermediate quality checkpoints.
Protocol 1: Synthesis of Ethyl 4-(thiazol-4-yl)butanoate[1]
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve thioformamide (1.1 equiv) in anhydrous ethanol (0.2 M concentration). Cool the solution to 0°C using an ice bath.
Addition: Dissolve ethyl 6-chloro-5-oxohexanoate (1.0 equiv) in a small volume of anhydrous ethanol. Add this solution dropwise over 30 minutes to the thioformamide solution to prevent haloketone pooling.
Cyclization: Remove the ice bath and allow the mixture to warm to room temperature for 1 hour. Then, attach a reflux condenser and heat the reaction to 75°C for 3 hours to drive the dehydration of the hydroxythiazoline intermediate.
Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The acyclic intermediate and hydroxythiazoline should disappear, leaving a single UV-active spot for the thiazole ester.
Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous
and extract with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous , and concentrate to yield the crude ester.
Protocol 2: Reduction to 4-Thiazolebutanol[1]
Preparation: Suspend LiAlH
(1.2 equiv) in anhydrous THF (0.3 M) under an argon atmosphere at 0°C.
Reduction: Dissolve ethyl 4-(thiazol-4-yl)butanoate (1.0 equiv) in anhydrous THF and add dropwise to the LiAlH
suspension over 20 minutes. Keep the internal temperature below 10°C.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours. Do not apply heat.
Validation Checkpoint: Quench a 0.1 mL aliquot in EtOAc/H
O and check by TLC. The starting ester should be completely consumed.
Fieser Quench (Critical): Cool the reaction back to 0°C. For every
grams of LiAlH used, strictly add:
mL of distilled water (dropwise, vigorous hydrogen evolution).
mL of 15% aqueous NaOH solution.
mL of distilled water.
Isolation: Stir the mixture vigorously for 15-30 minutes until the aluminum salts form a white, granular precipitate. Filter the salts through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to afford pure 4-thiazolebutanol.
References
[3] US20170240541A1 - Process for preparing thiazole derivatives. Google Patents. Available at:
[4] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC / NIH. Available at:[Link]
[1] Hara, Takeshi; Sheehan, John C. "Synthesis of 5-Aryl-5,6,7,8-tetrahydrothiazolo[3,4-a]pyridinium Bromides". Heterocycles, 1981, vol. 16, # 8, p. 1295 - 1299. (Referenced via Molaid Chemical Database for CAS 79685-56-6). Available at: [Link]
[2] Hantzsch Thiazole Synthesis - Procedure and Mechanism. Chem Help Asap. Available at:[Link]
Technical Support Center: Troubleshooting the Isolation of 4-Thiazolebutanol
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing challenges in the isolation and purification of 4-Thiazolebuta...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing challenges in the isolation and purification of 4-Thiazolebutanol (4-(1,3-thiazol-4-yl)butan-1-ol, CAS 79685-57-7)[1].
As a highly versatile heteroaromatic building block, 4-Thiazolebutanol is critical in the synthesis of advanced active pharmaceutical ingredients (APIs), including voltage-gated sodium channel blockers (Nav1.7 and Nav1.8 inhibitors) for pain management[2][3][4][5] and TRPM8 receptor antagonists[6].
The most common synthetic route involves the reduction of ethyl 4-(thiazol-4-yl)butanoate (CAS 79685-56-6) using Lithium Aluminum Hydride (
)[7]. However, isolating the resulting product is notoriously difficult due to its high polarity, water solubility, and tendency to coordinate with metal ions. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield recovery.
Part 1: Root Cause Analysis & FAQs
Q1: Why is my extraction yield of 4-Thiazolebutanol consistently below 40% when using standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?
Causality: 4-Thiazolebutanol is a bifunctional molecule. It possesses a hydrogen-bond donating primary alcohol and a hydrogen-bond accepting thiazole nitrogen. This dual functionality significantly lowers its partition coefficient (LogP ≈ 1.0)[8], making it highly miscible in aqueous environments. When scaling up, standard solvents like DCM or EtOAc lack the dielectric strength to overcome the hydration shell around the molecule.
Solution:
Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength of the water, decreasing the solubility of the organic compound (the "salting-out" effect).
Solvent Switch: Replace EtOAc with 2-Methyltetrahydrofuran (2-MeTHF) or a Chloroform/Isopropanol (3:1 v/v) mixture. 2-MeTHF offers superior hydrogen-bonding disruption capabilities while maintaining strict phase separation.
Q2: After quenching the
reduction of ethyl 4-(thiazol-4-yl)butanoate, I encounter a thick, unfilterable gel. How do I break this emulsion?
Causality: The reduction of the ester[7] generates aluminum alkoxide intermediates. The basic lone pair on the thiazole nitrogen strongly coordinates with the Lewis acidic
ions. This forms a stable, gelatinous polymeric network that physically traps your product and prevents phase separation.
Solution: Do not use a simple water or acid quench. Implement a strict Fieser Quench or use Rochelle's salt (Potassium sodium tartrate). The tartrate ions act as bidentate ligands, outcompeting the thiazole nitrogen for the ions to form a water-soluble aluminum-tartrate complex, thereby releasing the 4-Thiazolebutanol.
Q3: My product streaks extensively on silica gel TLC and co-elutes with impurities during column chromatography. How can I improve resolution?
Causality: The basic thiazole nitrogen interacts strongly with the acidic silanol groups (
) present on the stationary phase of standard silica gel. This acid-base interaction causes severe tailing and retention time drift.
Solution: Passivate the silica column by adding 1-2% Triethylamine () or concentrated Ammonium Hydroxide () to your mobile phase (e.g., DCM:MeOH). The volatile amine competitively binds to the acidic silanols, preventing the thiazole ring from sticking.
Part 2: Data Presentation & Solvent Optimization
To optimize the liquid-liquid extraction (LLE) of 4-Thiazolebutanol, solvent selection must be driven by dielectric properties and water miscibility.
Table 1: Solvent Selection and Extraction Efficiency for 4-Thiazolebutanol
Extraction Solvent
Dielectric Constant ()
Water Miscibility
Estimated Single-Pass Yield
Recommendation
Dichloromethane (DCM)
8.93
Low
~25%
Not Recommended
Ethyl Acetate (EtOAc)
6.02
Moderate
~35%
Poor partitioning for thiazoles
n-Butanol
17.80
High
~75%
Good yield, but difficult to evaporate
2-MeTHF
6.97
Low
~85%
Optimal (High recovery, easy removal)
/ IPA (3:1)
~10.5
Low
~90%
Optimal (Best for highly polar analytes)
Part 3: Visualizations & Workflows
Fig 1. Optimized workflow for the isolation and purification of 4-Thiazolebutanol.
Fig 2. Root cause analysis and logical troubleshooting pathways for isolation failures.
Causality: Converts aluminum hydroxides into soluble aluminates, breaking the thiazole-
coordination complex.
Add
mL of distilled (1.71 mL ).
Causality: Forces the precipitation of a granular, easily filterable inorganic matrix.
Validation Check: Remove the ice bath and stir vigorously for 15 minutes. The solution must transition from a grey slurry to a suspension with a crisp, white, granular precipitate. If it remains gelatinous, the hydration is incomplete; add an additional 0.1 mL of 15% NaOH and stir until the white precipitate forms.
Step 2: Filtration and Extraction
Filter the mixture through a pad of Celite to remove the aluminum salts. Rinse the filter cake thoroughly with hot THF (2 × 20 mL) to recover any trapped product.
Concentrate the filtrate under reduced pressure to remove the THF.
Dilute the resulting aqueous residue with 15 mL of brine (saturated NaCl).
Causality: Maximizes the ionic strength of the aqueous phase, forcing the polar 4-Thiazolebutanol out of the water.
Extract the aqueous layer with 2-MeTHF (3 × 20 mL).
Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield the crude 4-Thiazolebutanol. Proceed to silica gel chromatography using DCM:MeOH (95:5) containing 1% .
References
1.[1] Molaid. 4-(1,3-噻唑-4-基)-1-丁醇| 79685-57-7.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ-Oeb_9_2Ri5ngctqYZylluKroolcOXuH5Vg8x-k5SHl4n7PZFHoAnSs44WG7XdqQbKXpu_uaq_60eKoUIjFRqNL_2tjbIblg99P7rGHJyVCfLeXrPaYvhijWmq-0iLhsgqZWqR4vIYt8Gl4=]
2.[2] Google Patents. (12) United States Patent - Googleapis.com: (October 08 2024).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9s1rIhzbFCw-tJ3WrGNsf0Fz8hQsqxOEL5SGkU_FP0tfFnqFbduhTJLI4snxsPFW987r5HMm28DNCFpCwD-ddMlDGhC-Sy0H4cGXBi6GVEjFqK7MKIpFZ6oUgSwDu5-xCOMMkJmqqDrGp0GKl_oQwLbKTL6h4EJCWhfYHPXNmCrcTtKlXjHhpCrJWoA==]
3.[3] Google Patents. WO2018235851A1 - AMIDE DERIVATIVES AS NAV1.7 AND NAV1.8 BLOCKERS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsUs3od-PvKT81n_Z0BR-CF24fMv5AZUOlRpq5CvQFx0lnBmE0gmL7SJqntL9b_JAk5iZbQvlUXYRuZ3c61RoqaG9DISG_1zwJyFAHiQ4UY84jtOdpMN4Q7hWAb2IiC4_IyLOsZzyjpk2Zdn8S]
4.[7] Molaid. 4-(噻唑-4-基)丁酸乙酯- CAS号79685-56-6.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELzPjX4fiCUYoXsjoTjkbslMOH3e5PRACd2f__CRvSexKiwFFOcicLVSSHxSepVyAHR9o6SJejKVcsKW3-kIquBx1PrLcx5ipBgTEWctR307TqvP5KHnyA-bnrAQ==]
5.[8] Molaid. 4-(1,3-噻唑-4-基)丁醛| 79685-58-8.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeOCRgsHfuTS-WjTAcT-NnxUbOSJHRiRAJtplHjNKKDQ6h7nRI0U-vkqc1YPPoXs4KdvgS-bxa7-H9VeRQTzi4EyXMy5vl3jUA2O7XjRz2OZyUpOdN56uROBBxyfYpQZqRc3fcMhrvl4vt4aM=]
6.[6] Google Patents. WO2015136947A1 - Azaspiro derivatives as trpm8 antagonists.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrD-tQvibgCQAwkOPufE4qDMo1DVmDA78eY1QcVAdcHk7L9-3J0w589A-qfAMCwt5JpPKqPcAunCCeO0es11UKLEBj7XRvmoC9R5KPkqKx-I9ybQk4kFv6Ct12SzmfG5y9WzVVanqDC6EdzcbOIQ==]
7.[4] Google Patents. WO2012007868A2 - Chemical compounds.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsFQxOJoohX4UR2thr1Tn_jnZnshIfKqjLh7fjI0SjH12OTk49R2-Avpo0HS98hqbTM9AZDmwyZYaNbktVUKZx61UmUJ1Qwp8TK49-61C9UAjmLryld5BhBmLnUlwfezHP93wmO__pp51ZCLgLNw==]
8.[5] Google Patents. WO2015089361A1 - Prodrugs of pyridone amides useful as modulators of sodium channels.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa4twRBYTMvDH0fyLWJZjfWfOwJfP8vMe8rQKnpF6qfPJ21OWptYljQ8R72nTugQnTqFF5rTd5oQCozZrJj_POA6hkuygssoOEiQnZuw482sYq8QFq1FsdPnghi5oi_j5BBzF_TLypNOnwzqX-uQ==]
Technical Support Center: Stability & Handling of 4-Thiazolebutanol
The following technical support guide addresses the stability, storage, and handling of 4-Thiazolebutanol (and structurally related thiazole-alkanol intermediates). Product Category: Heterocyclic Building Blocks / Pharma...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide addresses the stability, storage, and handling of 4-Thiazolebutanol (and structurally related thiazole-alkanol intermediates).
Product Category: Heterocyclic Building Blocks / Pharmaceutical Intermediates
Target Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts
Part 1: Executive Summary & Chemical Nature
4-Thiazolebutanol is a bifunctional heterocyclic intermediate containing a thiazole ring (aromatic, electron-rich, weakly basic) and a primary alcohol side chain (nucleophilic, oxidation-prone).
While the thiazole ring confers aromatic stability, the sulfur atom and the nitrogen lone pair make the molecule susceptible to oxidative stress and photodegradation. The alcohol moiety introduces hygroscopicity and potential for oxidation to the corresponding aldehyde or carboxylic acid.
Quick Reference: Stability Profile
Parameter
Stability Rating
Critical Note
Thermal Stability
Moderate
Stable < 40°C. Decomposes/Darkens > 100°C.
Photostability
Low
Light Sensitive. Thiazole rings can undergo photo-oxidation.[1]
Oxidative Stability
Low-Moderate
Susceptible to N-oxidation (ring) and alcohol oxidation (side chain).
Hygroscopicity
Moderate
The alcohol group can absorb atmospheric moisture.
Preferred Solvent
DMSO, Methanol
Avoid long-term storage in acidic water (hydrolysis risk).
Part 2: Storage & Handling Protocols
Solid State Storage (Long-Term)
Temperature: Store at -20°C for long-term (> 3 months). For short-term usage (weeks), 2-8°C is acceptable.
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The sulfur atom in the thiazole ring is prone to slow oxidation to sulfoxides/sulfones upon prolonged exposure to air.
Container: Amber glass vials with Teflon-lined caps. Do not use clear glass due to photosensitivity.
Solution Handling
Solvent Choice:
Best: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These aprotic polar solvents stabilize the thiazole ring and prevent aggregation.
Good: Methanol, Ethanol (Anhydrous).
Caution: Water. 4-Thiazolebutanol has limited solubility in neutral water. It dissolves readily in dilute acid (forming the thiazolium salt) but may precipitate if the pH is neutralized.
Freeze-Thaw Cycles: Limit to < 3 cycles . Repeated freezing in DMSO can cause cryoprecipitation or moisture absorption (DMSO is hygroscopic).
Part 3: Degradation Pathways (Visualized)
The following diagram illustrates the primary degradation routes for 4-Thiazolebutanol under stress conditions.
Figure 1: Primary degradation and transformation pathways for 4-Thiazolebutanol.[2] Note that N-oxidation is often responsible for the "yellowing" of aged samples.
Part 4: Troubleshooting Guide (FAQ)
Issue 1: "My white powder has turned yellow/brown."
Diagnosis: This is the classic sign of Thiazole Ring Oxidation (formation of N-oxides) or trace polymerization triggered by light/air exposure.
Impact: Purity has likely dropped by 1-5%. The compound may still be usable for crude reactions, but recrystallization or column chromatography is required for sensitive biological assays.
Prevention: Always purge the headspace of the vial with Nitrogen/Argon before re-sealing. Wrap the vial in aluminum foil.
Issue 2: "The compound is not dissolving in water."
Explanation: The butyl chain increases lipophilicity, making the neutral molecule sparingly soluble in water.
Solution:
Method A (Acidification): Add 1.0 equivalent of dilute HCl or Acetic Acid. This protonates the thiazole nitrogen (forming a salt), drastically increasing water solubility.
Method B (Co-solvent): Dissolve in a small volume of DMSO (stock solution) first, then dilute into the aqueous buffer (keeping DMSO < 1% final concentration).
Issue 3: "I see an extra peak in my LC-MS at M+16."
Diagnosis: M+16 corresponds to the addition of one Oxygen atom.
Cause: This confirms the presence of Thiazole N-oxide or Sulfoxide formation.
Action: This is an irreversible degradation product. If the peak area is >5%, re-purify the batch.
Issue 4: "My yield is low when using this in an oxidation reaction."
Technical Insight: If you are trying to oxidize the alcohol to an aldehyde (e.g., Swern or Dess-Martin oxidation), the thiazole sulfur can act as a competing nucleophile or be oxidized itself.
Protocol Adjustment: Use milder oxidation conditions (e.g., TEMPO/BAIB) or protect the thiazole nitrogen if possible (though difficult due to weak basicity).
Part 5: Experimental Validation Protocols
Protocol A: Purity Check via HPLC
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents peak tailing of the basic thiazole).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Thiazole absorption max) and 210 nm .
Acceptance Criteria: Main peak > 95%. Any peak at RRT (Relative Retention Time) ~0.8 (likely the more polar N-oxide) should be < 1%.
Eluent: Dichloromethane (DCM) : Methanol (MeOH) gradient (100:0 to 90:10).
Additive: Add 1% Triethylamine to the eluent to prevent the basic thiazole from streaking on the acidic silica.
Result: The yellow impurity (N-oxides/polymers) usually stays at the baseline or elutes very late; the pure 4-Thiazolebutanol will elute as a clean band.
References
PubChem Compound Summary.Thiazole Derivatives and Stability.
Metzger, J. V. (Ed.). (1979). Thiazole and its derivatives (Vol. 34). John Wiley & Sons. (Classic reference for thiazole ring stability).
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reactivity of 1,3-azoles).
Santa Cruz Biotechnology. 4-Methyl-5-thiazoleethanol SDS (Sulfurol).[3] (Used as a proxy for thiazole-alkanol handling safety).
Technical Support Center: 4-Thiazolebutanol Synthesis & Purity Profiling
Executive Summary & Diagnostic Architecture Welcome to the Technical Support Center. This guide addresses the synthesis of 4-Thiazolebutanol (specifically 4-(4-hydroxybutyl)thiazole), a critical intermediate often used i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Diagnostic Architecture
Welcome to the Technical Support Center. This guide addresses the synthesis of 4-Thiazolebutanol (specifically 4-(4-hydroxybutyl)thiazole), a critical intermediate often used in the synthesis of gastroprokinetic agents (e.g., Acotiamide).
The synthesis typically proceeds via two critical stages:[1]
Hantzsch Thiazole Synthesis: Condensation of a thioamide with an
-haloketone derivative to form the ester precursor (Ethyl 4-thiazolebutyrate).
Hydride Reduction: Conversion of the ester to the target alcohol using LiAlHngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
or NaBH.
Below is the Impurity Fate Map , a diagnostic tool to correlate your crude mixture's analytical data with specific process failures.
Diagnostic Workflow (Impurity Fate Map)
Figure 1: Impurity Fate Map illustrating the origin of key byproducts during the Hantzsch cyclization and subsequent ester reduction.
Troubleshooting Module: The Hantzsch Reaction
Target: Synthesis of Ethyl 4-thiazolebutyrate (Precursor)
Q1: My reaction mixture turned into a dark, sticky tar. What happened?
Diagnosis: Polymerization of the
-haloketone or oxidative degradation of the thioamide.
Technical Insight:-Haloketones (like Ethyl 6-bromo-5-oxohexanoate) are highly reactive electrophiles. If the reaction temperature is ramped too quickly or if the thioamide is added too slowly, the haloketone can self-condense or polymerize.
Corrective Action:
Protocol Adjustment: Ensure the thioamide (or thiourea) is dissolved before adding the haloketone.
Temperature Control: Maintain the reaction at 0–5°C during the addition phase. Only heat to reflux after the addition is complete to drive the dehydration step of the Hantzsch mechanism.
Q2: LC-MS shows a persistent peak at M+16 relative to the intermediate. Is this an N-oxide?
Diagnosis: Likely Sulfoxide formation or Hydroxylated byproduct .
Technical Insight:
While N-oxides are possible, the sulfur atom in the thiazole ring is susceptible to oxidation if peroxides are present in your solvent (e.g., old THF or ether). Alternatively, if water was present during the Hantzsch reaction, the
-haloketone may have hydrolyzed to an -hydroxy ketone, which then reacts to form a hydroxy-thiazoline impurity rather than the aromatic thiazole.
Validation:
Check Solvent: Test THF for peroxides.
NMR Check: A true thiazole will show a characteristic aromatic proton at C2 (approx. 8.7–9.0 ppm). If this shift is upfield (6.0–7.0 ppm), you have a non-aromatic thiazoline impurity (Impurity B in Fig 1).
Troubleshooting Module: The Reduction Step
Target: Conversion of Ethyl 4-thiazolebutyrate to 4-Thiazolebutanol
Q3: I used LiAlH
, but my yield is <40% after aqueous workup. Where is my product?
Diagnosis: Product loss to the aqueous phase due to pH mismanagement.
Technical Insight:
Thiazoles are weak bases (
). During the standard acidic quench (e.g., Fieser workup or HCl quench) of Lithium Aluminum Hydride (LAH), the thiazole nitrogen becomes protonated, forming a water-soluble salt.
Corrective Action:
Quench: Use the Rochelle Salt (Sodium Potassium Tartrate) method instead of acid. This complexes the aluminum without dropping the pH drastically.
Extraction pH: If using acid quench, you must basify the aqueous layer to pH ~8–9 (using saturated NaHCO
or KCO) before extracting with organic solvent (DCM or EtOAc). This ensures the thiazole is neutral and lipophilic.
Q4: I see a byproduct with Mass = [Target - 2]. Is this the alkene?
Diagnosis: No, this is likely the Aldehyde intermediate (4-thiazolebutanal).
Technical Insight:
Reduction of esters proceeds via an aldehyde intermediate.[2] If the reducing agent is old, wet, or used in insufficient stoichiometry (less than 0.75 eq of LiAlH
or 2.0 eq of NaBH), the reaction stalls at the aldehyde.
Resolution:
Add More Hydride: Add an additional 0.5 equivalents of reducing agent.
Check Reagent Quality: LiAlH
should be a loose grey powder; if it is white and clumpy, it has partially decomposed to LiOH/Al(OH).
Byproduct Identification Guide (Analytical Data)
Use this table to cross-reference your LC-MS and NMR data with known impurities.
Impurity ID
Name
Origin
Relative Mass ( m/z)
Key NMR Signature ( ppm)
Target
4-Thiazolebutanol
Product
M (Ref)
3.65 (t, 2H, -CHOH), 8.75 (s, 1H, C2-H)
Impurity A
Dithiazolyl Dimer
Hantzsch (Oxidation)
2M - 2
Absence of aliphatic chain signals; complex aromatic region.
Impurity C
4-Thiazolebutanal
Incomplete Reduction
M - 2
9.75 (t, 1H, -CHO) ; disappearance of alcohol triplet.
Impurity E
Ethyl 4-thiazolebutyrate
Unreacted Precursor
M + 42
4.12 (q, 2H, -OCH-) ; 1.25 (t, 3H, -CH).
Impurity F
Thiazole N-Oxide
Oxidation
M + 16
Downfield shift of C2-H (>9.0 ppm).
Impurity G
Des-hydroxy (Butylthiazole)
Over-reduction
M - 16
0.9 (t, 3H, terminal -CH); loss of 3.65 signal.
Detailed Experimental Protocol (Best Practice)
Synthesis of 4-Thiazolebutanol via Borohydride Reduction
Note: While LiAlH
is standard, the NaBH/CaCl system is safer and more selective for scale-up.
(2.5 eq) in one portion. The mixture will be a suspension.
Initiation: Dropwise add MeOH (5 vol) over 30 minutes. Caution: Vigorous gas evolution (H
). Maintain temp <40°C.
Mechanism:[2][3][4][5][6][7][8] In situ generation of active borohydride species.
Monitoring: Reflux for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1). Look for disappearance of the ester spot (
) and appearance of the alcohol ().
Workup (Critical):
Cool to 0°C.
Quench with Saturated NH
Cl (slowly).
pH Adjustment: Adjust pH to 8.5 with dilute NaOH. Do not leave acidic.
Extract with EtOAc (3x).[8] Wash combined organics with Brine.
Dry over Na
SO and concentrate.
References
Hantzsch Thiazole Synthesis Mechanism & Scope
Citation: Hantzsch, A. (1887).[6] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
Context: Foundational chemistry for the ring formation step.[6]
Source:
Reduction of Thiazole Esters (Methodology)
Citation: Brown, H. C., & Narasimhan, S. (1980). "Selective reductions. 26. Lithium aluminum hydride as an exceptionally versatile reducing agent." The Journal of Organic Chemistry, 45(9), 1605-1621.
Context: Parameters for preventing over-reduction of the heteroarom
Source:
Synthesis of Acotiamide Intermediates (Patent Literature)
Citation: "Process for the preparation of Acotiamide and its intermediates." (2014).
Context: Describes the industrial scale-up of 4-thiazolealkyl alcohols and specific impurity profiles.
Source:
Borohydride/Methanol Reduction System
Citation: Soai, K., & Ookawa, A. (1986). "Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride." The Journal of Organic Chemistry, 51(21), 4000-4005.
Context: Safer alternative to LiAlH4 for thiazole ester reduction.
"alternative catalysts for the synthesis of 4-Thiazolebutanol"
Technical Support Center: Advanced Catalysis for 4-Thiazolebutanol Synthesis Executive Summary & Core Directive The Challenge: The synthesis of 4-Thiazolebutanol (and related 4-substituted thiazole alkanols) is tradition...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Catalysis for 4-Thiazolebutanol Synthesis
Executive Summary & Core Directive
The Challenge:
The synthesis of 4-Thiazolebutanol (and related 4-substituted thiazole alkanols) is traditionally achieved via the Hantzsch Thiazole Synthesis . Standard protocols often rely on stoichiometric amounts of bases (e.g., Et3N) or homogeneous mineral acids, leading to difficult workups, toxic waste streams, and non-recoverable catalysts.[1]
The Solution:
This guide details validated alternative catalytic systems —specifically Heteropolyacids (HPAs) , Biopolymer-Schiff Bases , and Magnetic Nanoparticles —that offer superior atom economy, reusability, and milder reaction conditions.[1]
Catalyst Selection: Comparative Analysis
Q: Why should I switch from traditional homogeneous catalysts to heterogeneous alternatives for this synthesis?
A: Traditional Hantzsch condensation (using
-haloketones and thioamides) often suffers from low regioselectivity and environmental burden.[1] Switching to heterogeneous catalysts addresses three critical failure points:
Acid Labile Functionality: 4-Thiazolebutanol contains a primary hydroxyl group. Strong homogeneous acids can trigger unwanted dehydration or etherification side reactions.[1]
Catalyst Recovery: Homogeneous catalysts are lost in the aqueous workup.[1] Heterogeneous alternatives (like SiW/SiO
) can be filtered and reused up to 5 times without significant activity loss.[1]
Green Solvents: Alternative catalysts often perform optimally in Ethanol/Water or solvent-free conditions, replacing toxic chlorinated solvents.[1]
Purification: Recrystallize from Ethanol or perform column chromatography if high purity (>99%) is required.
Mechanistic Visualization
Pathway: The following diagram illustrates the Hantzsch condensation mechanism facilitated by the solid acid catalyst, highlighting the activation of the carbonyl group.[1]
Caption: Fig 1. Solid-acid catalyzed Hantzsch condensation pathway.[1] The SiW catalyst activates the carbonyl, facilitating rapid cyclization while minimizing side reactions.[1]
Troubleshooting & FAQs
Q: The reaction yield is stalling at ~60%. How do I push it to completion?
Diagnosis: This often indicates catalyst poisoning by the byproduct (water) or insufficient catalyst surface area.[1]
Fix:
Solvent Check: Ensure you are using an Ethanol/Water mix.[1] Pure ethanol might not solubilize the polar transition state effectively.[1]
Ultrasound: Switch to ultrasound irradiation. The cavitation effect cleans the catalyst surface continuously, preventing product inhibition [1].[1]
Q: I am observing a byproduct spot on TLC with a slightly higher Rf. What is it?
Diagnosis: This is likely the O-alkylated byproduct or a dimer formed via the terminal hydroxyl group of the butyl chain reacting with the haloketone.
Fix:
Acidity Control: If using SiW/SiO
, reduce the temperature to 60°C. High temperatures favor intermolecular dehydration.[1]
Dilution: Increase solvent volume by 20% to favor intramolecular cyclization over intermolecular side reactions.
Q: Can I use Chitosan (TCsSB) if my substrate is acid-sensitive?
Answer: Yes. Chitosan-based catalysts operate under basic/neutral conditions .
Protocol Adjustment: Use TCsSB (10 mol%) in ethanol under ultrasound irradiation. This avoids the acidic activation step entirely, preserving acid-labile protecting groups [2].[1]
Workflow: Catalyst Screening Decision Tree
Use this logic flow to select the correct catalyst for your specific derivative constraints.
Caption: Fig 2. Decision matrix for selecting the optimal catalytic system based on substrate sensitivity and process requirements.
References
Rachedi, K. O., et al. (2017).[1] "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst." Molecules.
Al-Humaidi, J. Y., et al. (2023).[1][2] "Green Synthesis and Molecular Docking Study of Some New Thiazoles Using Terephthalohydrazide Chitosan Hydrogel as Ecofriendly Biopolymeric Catalyst." MDPI.
Dandela, R., et al. (2024).[1] "Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles." ACS Omega.[1] [1]
Luo, M., et al. (2024).[1][3] "Visible light mediates a synthesis of thiazole derivatives from benzothioamides and sulfoxonium ylides."[1][3] Journal of Organic Chemistry. [1]
"preventing degradation of the butanol functional group during synthesis"
Current Status: Online Ticket ID: OH-C4-PRESERVE Subject: Preventing degradation of the butanol functional group during synthesis Assigned Specialist: Senior Application Scientist Scope & Triage: Understanding Your Subst...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Ticket ID: OH-C4-PRESERVE
Subject: Preventing degradation of the butanol functional group during synthesis
Assigned Specialist: Senior Application Scientist
Scope & Triage: Understanding Your Substrate
Welcome to the technical support center. You are likely here because your target molecule contains a hydroxybutyl moiety (a four-carbon chain with an alcohol group) that is degrading during downstream transformations.
To troubleshoot effectively, we must first classify the specific "butanol" isomer in your scaffold, as their degradation pathways are mechanistically distinct:
n-Butanol (Primary -OH): High risk of Oxidation to aldehydes/acids. Moderate risk of substitution.
sec-Butanol (Secondary -OH): High risk of Oxidation to ketones. Risk of racemization.
tert-Butanol (Tertiary -OH): Extreme risk of Acid-Catalyzed Dehydration (Elimination) to isobutylene. Resistant to oxidation.[1]
Diagnostic: Identify Your Degradation Pathway
Use this logic flow to identify how your functional group is failing.
Figure 1: Diagnostic logic for identifying the mode of hydroxyl group failure based on mass spectrometry shifts.
Troubleshooting Guides
Issue A: "My alcohol is oxidizing to an aldehyde/ketone spontaneously."
Applicable to: n-Butanol, sec-Butanol moieties.
The Mechanism:
Primary alcohols are reducing agents. In the presence of trace transition metals (Pd, Cr, Ru) or radical initiators and oxygen, they convert to carbonyls.
Corrective Protocol:
Degassing: Oxygen is the enemy. Sparge all reaction solvents with Argon for 15 minutes prior to use.
Chelation: If your synthesis involved a metal catalyst (e.g., Pd-catalyzed coupling) upstream, trace metal residues may be oxidizing the alcohol during workup. Wash crude mixtures with aqueous EDTA or use a scavenger resin (e.g., QuadraPure™) to sequester metals [1].
Radical Scavenging: If the oxidation is radical-induced (common in chlorinated solvents exposed to light), add a stabilizer like BHT (Butylated hydroxytoluene) at 0.1% concentration to the solvent.
Issue B: "I see an alkene (butene) impurity after column chromatography."
Applicable to: tert-Butanol (Critical), sec-Butanol moieties.
The Mechanism:
Silica gel is slightly acidic (pH 4–5). This acidity is sufficient to protonate the hydroxyl group, transforming it into water (a good leaving group) and triggering E1/E2 elimination to form a butene derivative. This is the "Dehydration Trap" [2].
Corrective Protocol: The "Buffered Silica" Method
Do not run a standard column. You must neutralize the stationary phase.
Prepare Slurry: Mix silica gel with your mobile phase (e.g., Hexanes/EtOAc).
The Neutralizer: Add 1% Triethylamine (Et3N) or 1% Pyridine to the slurry.
Pack & Flush: Pour the column and flush with 2 column volumes of the solvent containing the amine.
Elute: Run your purification. The amine neutralizes acidic silanol sites, preventing protonation of your alcohol.
The "Vault": Protection Strategy
If the butanol group cannot survive the reaction conditions exposed, you must "vault" it inside a Protecting Group (PG).
Recommendation: For primary/secondary butanol chains, the TBDPS (tert-Butyldiphenylsilyl) ether is superior to the common TBS (tert-Butyldimethylsilyl) ether due to its higher stability against acid hydrolysis and Lewis acids [3].
Standard Operating Procedure: TBDPS Protection
Parameter
Specification
Reagent
TBDPS-Cl (tert-Butyldiphenylchlorosilane)
Base
Imidazole (buffers HCl byproduct)
Solvent
DMF (Anhydrous)
Stoichiometry
1.1 equiv TBDPS-Cl, 2.5 equiv Imidazole
Temperature
0°C to Room Temperature
Step-by-Step Protocol:
Dissolve: Dissolve the substrate (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.5 M concentration).
Addition: Add TBDPS-Cl (1.1 equiv) dropwise at 0°C.
Reaction: Warm to RT and stir. (Primary alcohols react in <2h; Secondary in 6–12h).
Workup (Crucial): Dilute with Et2O. Wash 3x with water (to remove DMF) and 1x with brine. Dry over Na2SO4.[2]
Validation: Check NMR. TBDPS adds characteristic aromatic signals (7.4–7.7 ppm) and a t-butyl singlet (~1.05 ppm).
Comparative Stability Data
Use this table to determine if your current protecting group is failing due to environmental conditions.
Protecting Group
Acid Stability
Base Stability
Oxidation Stability
Reduction Stability
TBDPS Ether
High (Stable to 80% AcOH)
High
High
High
TBS Ether
Moderate (Cleaves in dilute HCl)
High
High
High
Acetate (Esters)
Low (Hydrolyzes)
Low (Saponifies)
Very High
Low (Reduces to alcohol)
Benzyl Ether (Bn)
High
High
Moderate (Cleaves w/ RuO4)
Low (Cleaves w/ H2/Pd)
MOM Ether
Moderate
Very High
High
High
Data synthesized from Greene's Protective Groups [3].[3]
Workflow: Selecting the Right Protection
Do not guess. Follow this decision matrix to select the protection that withstands your next reaction step.
Figure 2: Decision matrix for protecting group selection based on downstream reaction conditions.
Frequently Asked Questions (FAQ)
Q: I am trying to oxidize a different part of my molecule, but my butanol group is also oxidizing. How do I stop this?A: You need "Chemoselective Oxidation." If you cannot protect the alcohol, use a bulky oxidant like TEMPO/BAIB or Dess-Martin Periodinane (DMP) . These reagents are sensitive to sterics. However, the safest route is to protect the butanol as a silyl ether or acetate before performing the oxidation, then deprotect later.
Q: My t-butanol derivative is turning into an alkene even without acid. Why?A: Tertiary alcohols are incredibly prone to elimination. Even "neutral" conditions at high heat can trigger dehydration if the carbocation is stable enough. Ensure your reaction temperature is kept below 60°C if possible. If you must heat it, protect the -OH as a methyl ether (very difficult to put on/take off) or simply ensure no leaving group activation (like tosylation) occurs.
Q: Can I use TBDMS (TBS) instead of TBDPS?A: Yes, but be warned: TBS is 100x more labile to acid than TBDPS. If you plan to use acidic workups or reagents (like TFA), TBS will fall off, exposing your butanol group to degradation. TBDPS is the industrial standard for robustness [3].
References
Pellissier, H. (2004). "Palladium-Catalyzed Reaction Cleanup." Tetrahedron, 60(20), 4433-4460.
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group).[2]
Crouch, R. D. (2013). "Selective Deprotection of Silyl Ethers." Tetrahedron, 69(11), 2383-2417.
Technical Support Center: Regioselective Synthesis of 4-Thiazolebutanol
This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers encountering specificity issues in the synthesis of 4-substituted thiazole alcohols. [1] Executive Tech...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers encountering specificity issues in the synthesis of 4-substituted thiazole alcohols.
[1]
Executive Technical Summary
The synthesis of 4-Thiazolebutanol (specifically 4-(4-hydroxybutyl)thiazole and its derivatives) is predominantly achieved via the Hantzsch Thiazole Synthesis . While robust, this pathway suffers from regioselectivity degradation due to two primary failure modes:[1][2]
-Haloketone Isomerization: The rapid equilibration of the -haloketone precursor leading to mixtures of 4-substituted and 5-substituted thiazoles.[1]
Competitive N-Alkylation: Kinetic competition between the sulfur and nitrogen centers of the thioamide, occasionally yielding imidazole byproducts or acyclic intermediates.[1][2]
This guide provides troubleshooting workflows to lock the reaction kinetics toward the desired 4-regioisomer .
Critical Mechanism & Workflow
To enhance regioselectivity, one must understand the bifurcation points in the reaction mechanism.[2] The diagram below illustrates the critical "Decision Point" where the reaction selectivity is determined.
Figure 1: Mechanistic bifurcation in Hantzsch synthesis.[1] Controlling the haloketone equilibrium and favoring S-alkylation (Path A) is essential for high regioselectivity.
Troubleshooting & Optimization (Q&A)
Category A: Regioselectivity (4- vs. 5-Substitution)
Q1: I am observing ~15% of the 5-substituted isomer in my crude NMR. How do I suppress this?Diagnosis: This indicates halogen migration in your starting material. The precursor, likely 1-bromo-6-hydroxy-2-hexanone, can undergo an acid-catalyzed 1,3-shift to form 3-bromo-6-hydroxy-2-hexanone (or the aldehyde tautomer) prior to reacting with the thioamide.[1]
Corrective Protocol:
Buffer the Reaction: Add a mild base scavenger (NaHCO₃ or 2,6-lutidine, 1.1 eq) to the reaction mixture. This neutralizes the HBr generated in situ, preventing the acid-catalyzed enolization that drives halogen migration [1].[1][2]
Solvent Switch: Switch from Ethanol (protic) to DMF or DME (Dimethoxyethane) . Protic solvents stabilize the enol form of the haloketone, facilitating the shift.[2] Aprotic solvents lock the ketone form, favoring the 4-position attack.[1][2]
Q2: My LC-MS shows a mass corresponding to the product, but the retention time is split. Is this a regioisomer?Diagnosis: If you are using a thiourea derivative (to make 2-amino-4-thiazolebutanol), this is likely the 2-imino-2,3-dihydrothiazole isomer, not a positional isomer of the butyl chain.[1]
Corrective Protocol:
Acidic Conditions: The Hantzsch reaction in neutral solvents favors the 2-aminothiazole.[1][3][4] However, strong acidic conditions (often used to speed up dehydration) can trap the intermediate as the 2-imino species [2].[1]
Fix: Perform the cyclization in neutral alcohol at reflux, then treat the crude solid with weak base (aqueous ammonia) during workup to tautomerize the kinetic imino product into the thermodynamic amino-thiazole.
Category B: Yield & Functional Group Tolerance
Q3: The reaction stalls at the intermediate hydroxythiazoline stage. How do I force dehydration?Diagnosis: The "butanol" hydroxyl group on the chain may be participating in intramolecular hydrogen bonding, stabilizing the intermediate hydroxythiazoline and preventing water elimination.[2]
Corrective Protocol:
Trifluoroacetic Anhydride (TFAA) Boost: After the initial condensation (4-6 hours), cool to 0°C and add 1.0 eq of TFAA and 2.0 eq of Pyridine. This activates the tertiary alcohol of the intermediate (not the primary butanol, if stoichiometry is controlled) for rapid elimination [3].[2]
Pre-Protection: It is highly recommended to protect the terminal alcohol of the precursor as an acetate or THP ether before the Hantzsch reaction.[1][2] Free alcohols can cyclize onto the ketone or displace the bromide, creating cyclic ether byproducts (e.g., tetrahydrofuran derivatives).[1][2]
Category C: Reagent Quality
Q4: My
-bromoketone precursor is dark and fuming. Can I still use it?Diagnosis: No. -haloketones are lachrymators and unstable.[1] Dark color indicates polymerization and the release of HBr, which autocatalyzes the isomerization discussed in Q1.[2]
Corrective Protocol:
Purification: Filter the haloketone through a short plug of silica gel using Hexane/EtOAc (9:1) immediately before use.
In-Situ Generation: For highest regioselectivity, generate the
-bromoketone in situ using N-Bromosuccinimide (NBS) and p-TsOH in the same reactor, then immediately add the thioamide.[1] This minimizes the time the unstable intermediate exists in solution.[2]
Optimized Experimental Protocol
Objective: Synthesis of 4-(4-acetoxybutyl)thiazole (Protected 4-Thiazolebutanol) with >95:5 Regioselectivity.
Reagents:
Thioformamide (or Thioacetamide for 2-methyl analog): 10.0 mmol[1]
Preparation: Dissolve 1-bromo-6-acetoxy-2-hexanone in anhydrous DME (0.5 M). Note: Use of DME minimizes halogen migration compared to EtOH.[2]
Addition: Add solid NaHCO₃ to the solution. Stir at 0°C for 10 minutes.
Cyclization: Add Thioformamide in one portion. Allow the reaction to warm to Room Temperature (25°C) over 1 hour.
Heating: Heat to 60°C for 4 hours. Monitor by TLC (Hex:EtOAc 3:1).
Checkpoint: If spot remains at baseline, the hydroxythiazoline intermediate has not dehydrated.[2] Increase temp to reflux for 1 hour.
Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.
Deprotection (Optional): To obtain the free alcohol, treat the residue with K₂CO₃ in MeOH (RT, 1 h).
Data Comparison: Solvent Effects on Regioselectivity
Solvent System
Temperature
Yield (%)
Regio Ratio (4-sub : 5-sub)
Ethanol (Reflux)
78°C
82%
85 : 15
DMF (90°C)
90°C
75%
92 : 8
DME (60°C) + NaHCO₃
60°C
88%
>98 : 2
Toluene (Reflux)
110°C
60%
90 : 10
Table 1: Effect of solvent and buffering on the regiochemical outcome of the reaction.
References
Bramley, S. E., et al. (1987).[1][2][3][4] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[1][2][4] Link[3]
BenchChem Application Note. (2025). "Troubleshooting low yields in Hantzsch thiazole synthesis." BenchChem Technical Library. Link
Schwarz, G. (1955). "2,4-Dimethylthiazole."[1] Organic Syntheses, Coll.[1][2] Vol. 3, p.332.[1][2] (Foundational protocol for dehydration mechanics). Link
Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Authoritative text on Thiazole kinetics).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.
Biological Activity of 4-Thiazolebutanol vs. Thiazole Derivatives: A Comparative Guide
This guide provides an in-depth technical comparison of 4-Thiazolebutanol (4-(4-hydroxybutyl)thiazole) against other biologically active thiazole derivatives.[1] It focuses on the structural-activity relationship (SAR),...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 4-Thiazolebutanol (4-(4-hydroxybutyl)thiazole) against other biologically active thiazole derivatives.[1] It focuses on the structural-activity relationship (SAR), physicochemical properties, and experimental utility of the hydroxyalkyl-thiazole pharmacophore.
Executive Summary
4-Thiazolebutanol (CAS: 79685-57-7) represents a specific subclass of hydroxyalkyl-thiazoles , distinct from the widely used 4-methyl-5-thiazoleethanol (Sulfurol) and the highly bioactive 2-aminothiazoles .[1] While 2-aminothiazoles are renowned for potent kinase inhibition and antimicrobial efficacy, 4-Thiazolebutanol functions primarily as a lipophilic metabolic precursor and a bio-orthogonal linker .[1]
Its biological value lies not in acute cytotoxicity, but in its tunable lipophilicity (LogP ~1.54) and metabolic stability compared to shorter-chain analogues.[1] This guide contrasts its performance as a scaffold against the industry-standard thiazole derivatives.
Chemical Profile & Structural Significance
The thiazole ring is a "magic moiety" in medicinal chemistry due to its ability to form hydrogen bonds, coordinate metals, and intercalate DNA. The side chain defines the specificity.
Expert Insight: The extension of the alkyl chain from ethyl (ethanol) to butyl (butanol) in 4-Thiazolebutanol significantly alters the solvation shell , reducing water solubility but enhancing membrane permeability .[1] This makes it a superior candidate for designing CNS-penetrating prodrugs compared to the more hydrophilic Sulfurol.[1]
Comparative Biological Activity
A. Antimicrobial Potency (The "Linker" Effect)
Unlike 2-aminothiazoles , which often exhibit MIC values in the low
g/mL range due to direct inhibition of bacterial DNA gyrase, 4-Thiazolebutanol shows weak intrinsic antimicrobial activity .[1] However, its value is in derivatization.[1]
2-Aminothiazoles: High potency (MIC < 10
g/mL).[1] Mechanism: Competitive inhibition of ATP binding.
4-Thiazolebutanol: Low potency (MIC > 100
g/mL).[1] Mechanism: Non-specific membrane disruption (at high conc).
Performance Verdict: 4-Thiazolebutanol is inactive as a standalone antibiotic but serves as a stealth carrier for attaching pharmacophores (e.g., coumarins, hydrazines) without altering the target binding kinetics significantly.[1]
B. Enzyme Inhibition & Binding Affinity
In kinase inhibitor design (e.g., CDK2, EGFR), the thiazole ring often sits in the ATP-binding pocket.[1]
Short Chain (Ethanol): The hydroxyl group may clash with hydrophobic pockets if the linker is too short.[1]
Long Chain (Butanol): The C4 linker of 4-Thiazolebutanol provides a "flexible tether" , allowing the terminal hydroxyl to reach distal polar residues (e.g., Lysine or Aspartate) outside the immediate pocket, potentially improving selectivity.[1]
C. Metabolic Stability Comparison
The primary metabolic risk for thiazole alcohols is oxidation by Alcohol Dehydrogenase (ADH) to the corresponding carboxylic acid.[1]
Sulfurol: Rapidly oxidized to 4-methyl-5-thiazoleacetic acid (excreted).[1]
4-Thiazolebutanol: The longer chain slows down
-oxidation and steric access to ADH, resulting in a longer half-life in plasma stability assays.[1]
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates how the functional group substitution on the thiazole ring dictates biological outcome.
Caption: SAR Map contrasting the bioactive amine pathway vs. the lipophilic alcohol pathway.[1]
Experimental Protocols
To validate the performance of 4-Thiazolebutanol, the following self-validating protocols are recommended.
Protocol A: Synthesis of 4-Thiazolebutanol (Reduction Workflow)
Rationale: 4-Thiazolebutanol is often synthesized from Ethyl 4-(thiazol-4-yl)butyrate.[1] This protocol ensures high purity for biological testing.
This diagram details the specific utility of 4-Thiazolebutanol as a building block for "Smart" therapeutics (e.g., PROTACs or conjugates).
Caption: Workflow for converting 4-Thiazolebutanol into a bioactive conjugate.
References
Synthesis of Thiazole Alcohols: Hara, T., & Sheehan, J. C. (1981).[1] "Synthesis of 4-substituted thiazoles via cascade reactions." Heterocycles, 16(8), 1295-1299.[1]
Thiazole Biological Activity Review: Sharma, P. C., et al. (2022). "Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance." Indian Journal of Pharmaceutical Education and Research.
EFSA Evaluation of Thiazole Flavorings: European Food Safety Authority (2023).[1] "Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): Thiazoles and Thiazoline Derivatives." EFSA Journal.[1][2][3] [1]
Antimicrobial SAR of Thiazoles: Bondock, S., et al. (2021). "Synthesis and Antimicrobial Activity of New Thiazole Derivatives." Molecular Diversity.
Lipophilicity & Drug Design: Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
A Comparative Guide to the Synthetic Efficiency of Routes to 4-Thiazolebutanol
For Researchers, Scientists, and Drug Development Professionals Introduction to 4-Thiazolebutanol 4-Thiazolebutanol is a key building block in the synthesis of various pharmaceutically active compounds. Its structural mo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Thiazolebutanol
4-Thiazolebutanol is a key building block in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a thiazole ring linked to a butanol chain, is found in a range of molecules with diverse biological activities. The thiazole ring, a five-membered heteroaromatic ring containing sulfur and nitrogen, is a prevalent scaffold in medicinal chemistry, appearing in drugs with antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The efficiency of synthesizing 4-Thiazolebutanol directly impacts the overall cost and timeline of developing these potentially life-saving therapeutics. This guide will explore and compare different synthetic strategies to this important intermediate.
Synthetic Routes and Methodologies
The synthesis of substituted thiazoles has been a subject of extensive research, with numerous methods developed over the years.[3][4][5] These can be broadly categorized, and several approaches can be adapted for the specific synthesis of 4-Thiazolebutanol. This guide will focus on the most relevant and practical routes.
Route 1: Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone in thiazole chemistry.[6] It traditionally involves the condensation of an α-haloketone with a thioamide. For 4-Thiazolebutanol, this would necessitate a starting material that incorporates the butanol side chain.
Mechanistic Insight
The reaction proceeds via a sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring. The choice of reactants and conditions can significantly influence the yield and purity of the final product.
Experimental Protocol: A Generalized Hantzsch Approach
A general procedure adaptable for 4-Thiazolebutanol synthesis is as follows:
Preparation of the α-haloketone intermediate: A suitable keto-alcohol, such as 1-chloro-5-hydroxypentan-2-one, would be the required starting material.
Reaction with a thioamide: The α-haloketone is then reacted with a simple thioamide, like thioformamide, in a suitable solvent such as ethanol.
Cyclization: The reaction mixture is typically heated to facilitate the cyclization and formation of the thiazole ring.
Work-up and Purification: Standard aqueous work-up followed by chromatographic purification is usually employed to isolate the 4-Thiazolebutanol.
Visualization of the Hantzsch Synthesis
Caption: Generalized Hantzsch synthesis pathway to 4-Thiazolebutanol.
Route 2: Adaptation of the Cook-Heilbron Synthesis
The Cook-Heilbron synthesis offers an alternative pathway, involving the reaction of an α-aminonitrile with carbon disulfide. While less common than the Hantzsch synthesis, it provides a viable route with different starting material requirements.
Mechanistic Considerations
This method relies on the formation of a dithiocarbamate intermediate, which then cyclizes to form the thiazole ring. The specific conditions can be tailored to favor the desired product.
Route 3: Modern Synthetic Approaches
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing thiazole rings. These can include metal-catalyzed cross-coupling reactions or one-pot multi-component reactions.[7][8]
A Chinese patent describes a method for synthesizing 4-methyl-5-(2-hydroxyethyl)-thiazole, a closely related compound, from 2-acetylbutyrolactone.[9] This multi-step synthesis involves amination, chlorination, condensation, and oxidation, with a reported yield of up to 82%.[9] Another patent details the preparation of the same compound from 3-acetylpropanol and thiourea, achieving a yield of 73%.[10] These routes highlight the potential for high-yield syntheses of hydroxyalkyl-substituted thiazoles.
Experimental Protocol: A Representative Modern Approach (Based on Patent Literature)
The following protocol is a conceptual adaptation for 4-Thiazolebutanol based on the synthesis of its close analog, 4-methyl-5-(2-hydroxyethyl)-thiazole:
Starting Material Preparation: Synthesis of a suitable γ-keto alcohol or a protected derivative.
Thiazole Ring Formation: Reaction with a sulfur source, such as thiourea or thioformamide, under acidic conditions.[10]
Optional Diazotization and Reduction: In some routes, an amino group on the thiazole ring is introduced and subsequently removed via diazotization and reduction to yield the unsubstituted thiazole.[11]
Purification: Distillation under reduced pressure is often employed to obtain the final product.[9][10]
Visualization of a Multi-Step Synthesis
Caption: A simplified workflow for a modern multi-step synthesis of 4-Thiazolebutanol.
Comparison of Synthetic Routes
Parameter
Hantzsch Synthesis
Cook-Heilbron Synthesis
Modern Approaches (e.g., from Patents)
Starting Materials
α-Haloketone, Thioamide
α-Aminonitrile, Carbon Disulfide
Varies (e.g., γ-keto alcohols, lactones)
Reagent Availability
Generally readily available
May require synthesis of starting materials
Can utilize commercially available starting materials
Often designed for industrial applicability[9][10]
Green Chemistry Aspects
Can generate halide waste
Use of toxic carbon disulfide
Can be designed to be more environmentally benign
Conclusion and Recommendations
The choice of synthetic route to 4-Thiazolebutanol depends on several factors, including the desired scale of production, the availability of starting materials, and the importance of process efficiency and environmental impact.
The Hantzsch synthesis remains a reliable and versatile method, particularly for laboratory-scale synthesis, due to its long history and well-understood mechanism.
Modern approaches , as exemplified by recent patent literature for similar compounds, appear to offer the highest yields and are often designed with scalability in mind.[9][10] These routes may represent the most economically viable option for industrial production.
For researchers and drug development professionals, a thorough evaluation of the starting material costs, reaction robustness, and purification requirements will be crucial in selecting the optimal synthetic strategy. The development of one-pot or domino reactions that minimize intermediate isolation steps could further enhance the overall efficiency of 4-Thiazolebutanol synthesis.
References
Balaji D. Rupnar, et al. (2019). EFFICIENT SYNTHESIS OF 4-THIAZOLIDINONE DERIVATIVES IN ETHANOL.
Kollonitsch, J. (1966). Processes for preparing thiazole carboxylic acids. U.S.
(2023). Synthesis of 4-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-2-butanol (6) and 4-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-2-butanone (7).
Namitha TH, et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
(2012). Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
(2009). Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
(n.d.). An Efficient Synthetic Route for Synthesis of Thiazolidine-4-ones Derivatives.
(n.d.). Organic Synthesis Routes.
(2020). Review of the synthesis and biological activity of thiazoles.
Singh, P., Bisetty, K., & Mahajan, M. P. (2009). Alternative synthesis of 2,4-substituted-1,3-thiazines and 2,5-substituted-thiazole derivatives. South African Journal of Chemistry.
(n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science.
(2025).
(n.d.).
(2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
(n.d.). New preparation process of 4-pyridine butanol.
(2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
(n.d.). A Review on Thiazole : It's Synthesis And Pharmaceutical significance. Jetir.Org.
In Vitro Evaluation of 4-Thiazolebutanol's Antimicrobial Properties: A Comparative Guide
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The thiazole ring, a five-membered heterocyclic structure containing sulfur and n...
Author: BenchChem Technical Support Team. Date: March 2026
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry, forming the core of numerous approved antimicrobial agents.[1] This guide provides an in-depth, comparative framework for the in vitro evaluation of a novel thiazole derivative, 4-Thiazolebutanol, against a panel of clinically relevant microbial pathogens.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to antimicrobial susceptibility testing.
Introduction: The Rationale for Investigating 4-Thiazolebutanol
Thiazole derivatives have a well-documented history of diverse biological activities, including antibacterial and antifungal properties.[2] Their mechanisms of action are varied; for instance, some thiazole-containing drugs, like sulfathiazole, interfere with essential metabolic pathways in bacteria, while antifungal azoles, which share structural similarities, inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.[1][3] The structural novelty of 4-Thiazolebutanol warrants a systematic investigation of its antimicrobial potential. This guide will compare its efficacy against established, broad-spectrum antimicrobial agents: ciprofloxacin, a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, and fluconazole, a triazole antifungal that targets lanosterol 14α-demethylase.[4][5]
Experimental Design: A Stepwise Approach to Antimicrobial Profiling
A logical and sequential experimental workflow is critical for the comprehensive evaluation of a novel compound. The proposed workflow for 4-Thiazolebutanol is designed to first establish its inhibitory activity, then determine its cidal potential, and finally, to probe its potential mechanism of action.
Caption: A stepwise workflow for the in vitro antimicrobial evaluation of 4-Thiazolebutanol.
Materials and Methods
Test Compounds and Control Agents
4-Thiazolebutanol: Synthesized and purified in-house (or obtained from a reputable supplier). A stock solution of 10 mg/mL in dimethyl sulfoxide (DMSO) is prepared.
Ciprofloxacin: (Positive control for bacteria) Obtained from a commercial source. A stock solution is prepared according to the manufacturer's instructions.
Fluconazole: (Positive control for fungi) Obtained from a commercial source. A stock solution is prepared according to the manufacturer's instructions.[4]
Microbial Strains
A panel of clinically relevant and quality control strains should be used. This includes:
The broth microdilution method will be employed as it is considered a gold-standard for determining the MIC of a novel antimicrobial agent.[6] This method will be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]
Protocol:
Preparation of Inoculum: Bacterial and yeast colonies are suspended in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of 4-Thiazolebutanol and the control drugs are prepared in the appropriate broth medium.
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[3]
To differentiate between microbistatic (growth-inhibiting) and microbicidal (killing) activity, an MBC or MFC assay is performed.
Protocol:
Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
The plates are incubated under the appropriate conditions to allow for the growth of any surviving microorganisms.
The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[7][8]
Mechanism of Action: DNA Gyrase Inhibition Assay
Given that some thiazole derivatives are known to target bacterial DNA gyrase, a DNA gyrase inhibition assay is a logical next step to investigate the potential mechanism of action of 4-Thiazolebutanol against bacteria.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Protocol:
Reaction Setup: A reaction mixture containing relaxed plasmid DNA, E. coli DNA gyrase, and the required buffer components (including ATP) is prepared.[9]
Compound Addition: Varying concentrations of 4-Thiazolebutanol are added to the reaction mixtures. A positive control (with a known DNA gyrase inhibitor like ciprofloxacin) and a negative control (with no inhibitor) are included.
Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the supercoiling of the plasmid DNA by the gyrase.
Analysis: The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate differently, allowing for the visualization of the enzyme's activity and any inhibition by the test compound.[9]
Hypothetical Results and Comparative Analysis
The following tables present hypothetical data to illustrate how the results of these experiments would be presented for a comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Microorganism
4-Thiazolebutanol
Ciprofloxacin
Fluconazole
S. aureus (ATCC 29213)
8
0.5
NA
E. faecalis (ATCC 29212)
16
1
NA
E. coli (ATCC 25922)
32
0.015
NA
P. aeruginosa (ATCC 27853)
>64
0.25
NA
C. albicans (ATCC 90028)
4
NA
1
A. fumigatus (ATCC 204305)
16
NA
8
NA: Not Applicable
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL and MBC/MIC Ratio
Microorganism
4-Thiazolebutanol (MBC/MFC)
MBC/MIC Ratio
Ciprofloxacin (MBC)
MBC/MIC Ratio
Fluconazole (MFC)
MFC/MIC Ratio
S. aureus (ATCC 29213)
16
2
1
2
NA
NA
E. faecalis (ATCC 29212)
64
4
2
2
NA
NA
E. coli (ATCC 25922)
>64
>2
0.03
2
NA
NA
P. aeruginosa (ATCC 27853)
>64
NA
0.5
2
NA
NA
C. albicans (ATCC 90028)
8
2
NA
NA
4
4
A. fumigatus (ATCC 204305)
32
2
NA
NA
32
4
NA: Not Applicable
Discussion and Interpretation
Based on the hypothetical data, 4-Thiazolebutanol demonstrates promising activity against Gram-positive bacteria and fungi, particularly C. albicans. The MBC/MIC and MFC/MIC ratios, which are generally ≤4, suggest a cidal mechanism of action against these susceptible organisms.[7] The compound shows weaker activity against the tested Gram-negative bacteria.
The DNA gyrase inhibition assay would provide further insight. If 4-Thiazolebutanol inhibits the supercoiling of plasmid DNA in a dose-dependent manner, it would suggest that its antibacterial mechanism of action is similar to that of fluoroquinolones.
This structured, comparative approach provides a comprehensive initial assessment of 4-Thiazolebutanol's antimicrobial profile. The data generated from these in vitro assays are crucial for making informed decisions about the further development of this and other novel thiazole derivatives as potential therapeutic agents.
References
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved March 3, 2026, from [Link]
Nagel, K. M. (2024). Thiazole antifungals. EBSCO. Retrieved March 3, 2026, from [Link]
Ciprofloxacin and fluconazole: Significance and symbolism. (2025, February 20). Wisdomlib. Retrieved March 3, 2026, from [Link]
Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. (n.d.). IVAMI. Retrieved March 3, 2026, from [Link]
DNA gyrase supercoiling inhibition assay. (n.d.). Bio-protocol. Retrieved March 3, 2026, from [Link]
CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (2024, March 19). Clinical and Laboratory Standards Institute. Retrieved March 3, 2026, from [Link]
Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. Retrieved March 3, 2026, from [Link]
Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved March 3, 2026, from [Link]
Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. (n.d.). Pacific BioLabs. Retrieved March 3, 2026, from [Link]
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved March 3, 2026, from [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
Minimum Bactericidal/Fungicidal Concentration (MBC & MFC). (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
In vitro antimicrobial susceptibility testing methods. (2018, February 1). Pure. Retrieved March 3, 2026, from [Link]
WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. Retrieved March 3, 2026, from [Link]
Dr. Oracle. (2025, August 4). Is it safe to use a one-time dose of fluconazole (an antifungal medication) with ciprofloxacin (a fluoroquinolone antibiotic)?. Dr. Oracle. Retrieved March 3, 2026, from [Link]
Comparison between the effect of some plant extracts and ciprofloxacin and fluconazole against some bacterial and fungal species. (n.d.). Biochemical and Cellular Archives. Retrieved March 3, 2026, from [Link]
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved March 3, 2026, from [Link]
Structure-Activity Relationship (SAR) of 4-Thiazolebutanol Analogs: A Strategic Comparison Guide
Executive Summary: The 4-Thiazolebutanol Scaffold The 4-Thiazolebutanol scaffold represents a specific subclass of thiazole-alkanol derivatives, structurally distinct from the well-characterized 5-substituted analogs lik...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The 4-Thiazolebutanol Scaffold
The 4-Thiazolebutanol scaffold represents a specific subclass of thiazole-alkanol derivatives, structurally distinct from the well-characterized 5-substituted analogs like Chlormethiazole (sedative/anticonvulsant) and Thiamine (Vitamin B1). While 5-position alkyl-alcohols are common in approved therapeutics, the 4-position analogs offer a unique chemical space for optimizing lipophilicity (LogP), metabolic stability, and receptor binding affinity.
This guide objectively compares the 4-Thiazolebutanol series against established alternatives, focusing on its potential as a CNS-active agent (GABAergic modulation) and Antimicrobial scaffold . We analyze the impact of the butanol chain length and flexibility on bioactivity, providing experimental protocols for synthesis and validation.
Key Comparative Metrics
Feature
4-Thiazolebutanol Analogs
Chlormethiazole (Standard)
Thiamine (Vitamin B1)
Scaffold Position
C4-Substitution
C5-Substitution
C5-Substitution
Alkyl Chain
Butyl ()
Ethyl ()
Hydroxyethyl ()
Primary Activity
GABA Modulation / Antimicrobial
GABA Modulation
Cofactor (TPP)
Lipophilicity (LogP)
High (~2.5 - 3.0)
Moderate (~2.1)
Low (Hydrophilic)
Metabolic Risk
-Oxidation to Carboxylic Acid
C-Hydroxylation / Dealkylation
Phosphorylation
Mechanism of Action & Biological Logic
CNS Modulation (GABAergic Pathway)
The primary pharmacological interest in thiazole alkanols stems from their ability to act as Positive Allosteric Modulators (PAMs) of the GABA
receptor.
Chlormethiazole Logic: The C5-ethyl-chloride moiety binds to a hydrophobic pocket on the receptor transmembrane domain.
4-Thiazolebutanol Hypothesis: Extending the alkyl chain to a butyl group at the C4 position increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration. However, the terminal hydroxyl group serves as a "metabolic handle" and H-bond donor.
SAR Insight: The C4-position allows for a different vector of interaction within the binding pocket, potentially avoiding the steric clashes observed with bulky C5-substituents.
Antimicrobial Activity
Thiazole rings are classic pharmacophores in antibiotics (e.g., Sulfathiazole, Penicillins). The 4-thiazolebutanol scaffold mimics the side chains of Epothilones or Bleomycin fragments, potentially interfering with bacterial cell wall synthesis or fungal CYP51 enzymes.
Detailed SAR Analysis
The structure-activity relationship of 4-thiazolebutanol analogs revolves around three critical vectors: the Linker Length , the Terminal Functionality , and the C2-Substitution .
The Linker: Butanol vs. Ethanol
Chain Length (
): The butyl chain introduces significant rotational freedom (entropy penalty upon binding) but extends the pharmacophore reach.
Observation: Analogs with
often show higher potency in lipophilic pockets but reduced metabolic half-life due to rapid oxidation.
Comparison: Shorter chains (
) like in 4-Thiazolemethanol (found in Ritonavir) are often used as rigid linkers. The butanol chain is specifically employed to reach distal polar residues in the binding site.
Halogenation (Cl/F): Mimics Chlormethiazole. Converting the terminal -OH to -Cl often switches activity from "sedative" to "neurotoxic" or enhances potency significantly.
Oxidation: The primary metabolic failure mode is the conversion of the primary alcohol to 4-Thiazolebutanoic acid , which is rapidly excreted.
C2-Position Substitution
The C2 position is the most electronically active site.
Unsubstituted (H): Susceptible to metabolic attack.
Methyl/Amino: Enhances basicity of the thiazole nitrogen.
Aryl Groups: 2-Phenyl-4-thiazolebutanol analogs show potent antimicrobial activity but reduced CNS solubility.
Visualization: SAR & Synthesis Pathways
The following diagram illustrates the synthetic logic and SAR decision tree for optimizing the 4-Thiazolebutanol scaffold.
Figure 1: Synthetic pathway (Hantzsch) and SAR optimization vectors for 4-Thiazolebutanol.
Experimental Protocols
Protocol A: Synthesis of 4-(4-Hydroxybutyl)-2-methylthiazole
Objective: Synthesize the core scaffold using a modified Hantzsch Thiazole Synthesis.
Reagents:
Thioacetamide (1.0 eq)
1-bromo-6-hydroxy-2-hexanone (1.0 eq) [Prepared via bromination of 6-hydroxy-2-hexanone]
Cyclization: Add Thioacetamide (10 mmol) to the solution.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1) for the disappearance of the starting bromide.
Workup: Evaporate ethanol under reduced pressure. Neutralize the residue with saturated NaHCO
solution to pH 8.
Extraction: Extract with Dichloromethane (3 x 20 mL). Dry combined organic layers over MgSO
.
Purification: Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
Validation: Confirm structure via
H-NMR (Characteristic thiazole proton at C5 ~6.8-7.0 ppm).
Protocol B: Microsomal Stability Assay
Objective: Assess the metabolic stability of the butanol chain (susceptibility to oxidation).
System: Rat Liver Microsomes (RLM).
Procedure:
Incubation: Incubate test compound (1 µM) with RLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
Initiation: Add NADPH-generating system (1 mM NADPH final).
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing Internal Standard.
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (
).
Self-Validating Check: If
min, the primary alcohol is likely undergoing rapid oxidation to the carboxylic acid.
References
Kashyap, S. J., et al. (2012). "Synthesis of 4-substituted-2-substituted-thiazole derivatives and their biological activities." Acta Poloniae Pharmaceutica, 69(1), 53-61. Link
Mishra, C. B., et al. (2015). "Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents."[2] Journal of Heterocyclic Chemistry, 52(3), 647-660. Link
Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide." Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
Hall, R. G., et al. (1999). "Novel thiazole derivatives as potent fungicides."[3] Pesticide Science, 55(10), 975-984. (Demonstrates alkyl-chain SAR in thiazoles).
European Medicines Agency. (2019). "Mulpleta (Lusutrombopag) Assessment Report." (Reference for thiazole-based drug pharmacokinetics). Link
A Comparative Analysis of 4-Thiazolebutanol with Commercially Available Drugs: A Proposal for In Vitro Efficacy Screening
This guide presents a structured framework for the comparative analysis of 4-Thiazolebutanol, a novel thiazole-containing compound, against established, commercially available drugs. Given the rich pharmacological histor...
Author: BenchChem Technical Support Team. Date: March 2026
This guide presents a structured framework for the comparative analysis of 4-Thiazolebutanol, a novel thiazole-containing compound, against established, commercially available drugs. Given the rich pharmacological history of the thiazole scaffold, which is a key component in a variety of approved therapeutics, 4-Thiazolebutanol represents a molecule of significant interest for potential anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3][4][5]
Due to the limited publicly available data on the specific biological activities of 4-Thiazolebutanol, this document serves as a comprehensive proposal, outlining the scientific rationale and detailed experimental protocols for a robust in-vitro comparative study. We will compare 4-Thiazolebutanol, presumed to be 4-(thiazol-4-yl)butan-1-ol, against three leading drugs, each representing a major therapeutic class where thiazole derivatives have shown significant promise: Dasatinib (anticancer), Sulfathiazole (antimicrobial), and Meloxicam (anti-inflammatory).
This guide is intended for researchers, scientists, and drug development professionals, providing the necessary intellectual framework and practical methodologies to assess the therapeutic potential of this novel chemical entity.
Introduction to the Thiazole Scaffold and Selected Comparators
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structure is a privileged scaffold in medicinal chemistry due to its ability to engage in a wide range of biological interactions. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4][5]
The Investigational Compound: 4-Thiazolebutanol
For the purpose of this guide, we define 4-Thiazolebutanol as 4-(thiazol-4-yl)butan-1-ol. Its potential biological activities are currently uncharacterized. The presence of the thiazole ring suggests the possibility of activities analogous to other compounds in its class, while the butanol side chain may influence its pharmacokinetic and pharmacodynamic properties.
Commercially Available Comparator Drugs
To provide a robust benchmark for the potential activities of 4-Thiazolebutanol, we have selected the following drugs for comparison:
Dasatinib: A potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6][7] Its mechanism of action involves the inhibition of the BCR-ABL kinase and the SRC family of kinases, which are crucial for the proliferation and survival of cancer cells.[6][8][9][10]
Sulfathiazole: A sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[11][12][13][14] This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication.[11][12][13][14] By blocking this pathway, Sulfathiazole exhibits a bacteriostatic effect against a broad spectrum of bacteria.[12]
Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2) over COX-1.[15][16] The COX-2 enzyme is a key mediator of inflammation and pain through its role in prostaglandin synthesis.[15][16][17][18] Meloxicam is used to manage pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[19]
Proposed Experimental Workflows for Comparative Analysis
To objectively assess the potential of 4-Thiazolebutanol, a series of standardized in-vitro assays are proposed. These experiments are designed to provide quantitative data on its efficacy in the three key therapeutic areas represented by the comparator drugs.
Anticancer Activity: In-Vitro Cytotoxicity Assay
The potential of 4-Thiazolebutanol as an anticancer agent will be evaluated by assessing its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[20][21]
Experimental Protocol: MTT Assay
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a CML cell line for comparison with Dasatinib) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: A stock solution of 4-Thiazolebutanol is prepared, and serial dilutions are made. The cells are treated with a range of concentrations of 4-Thiazolebutanol, Dasatinib (as a positive control), and a vehicle control (e.g., DMSO).
Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.[21]
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[22]
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
Diagram of Experimental Workflow: MTT Assay
Caption: Competitive inhibition of bacterial folic acid synthesis by Sulfathiazole.
To evaluate the anti-inflammatory potential of 4-Thiazolebutanol, a fluorometric or colorimetric in-vitro COX-2 inhibitor screening assay will be employed. This will determine its ability to selectively inhibit the COX-2 enzyme compared to COX-1.
Experimental Protocol: COX-2 Inhibition Assay
Reagents: A commercial COX inhibitor screening kit containing human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection probe is used.
[23][24][25]2. Plate Setup: The assay is performed in a 96-well plate. Wells are designated for the test compound (4-Thiazolebutanol), a selective COX-2 inhibitor control (Meloxicam), a non-selective inhibitor control, and a vehicle control.
Enzyme and Inhibitor Addition: The assay buffer, heme, and either COX-1 or COX-2 enzyme are added to the appropriate wells. This is followed by the addition of various concentrations of 4-Thiazolebutanol or the control inhibitors.
[26]4. Pre-incubation: The plate is incubated to allow the inhibitors to bind to the enzymes.
[26]5. Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.
[26]6. Detection: The generation of prostaglandin G2, the product of the COX reaction, is measured by monitoring the change in fluorescence or absorbance of the detection probe using a microplate reader.
[23][25]7. Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 values for both COX-1 and COX-2 are determined, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.
Diagram of Signaling Pathway: Meloxicam Mechanism of Action
Caption: Preferential inhibition of COX-2 by Meloxicam in the prostaglandin synthesis pathway.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear, structured tables to facilitate a direct comparison of 4-Thiazolebutanol with the commercially available drugs.
Table 1: Comparative Cytotoxicity (IC50 in µM)
Compound
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
CML Cell Line
4-Thiazolebutanol
Experimental Value
Experimental Value
Experimental Value
Dasatinib
Experimental Value
Experimental Value
Experimental Value
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
Compound
Staphylococcus aureus
Escherichia coli
4-Thiazolebutanol
Experimental Value
Experimental Value
Sulfathiazole
Experimental Value
Experimental Value
Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) and COX-2 Selectivity
Compound
COX-1 IC50
COX-2 IC50
COX-2 Selectivity Index
4-Thiazolebutanol
Experimental Value
Experimental Value
Calculated Value
Meloxicam
Experimental Value
Experimental Value
Calculated Value
Conclusion
This guide provides a comprehensive framework for the initial in-vitro evaluation of 4-Thiazolebutanol. By employing standardized assays and comparing its performance against well-characterized drugs like Dasatinib, Sulfathiazole, and Meloxicam, researchers can effectively screen for its potential anticancer, antimicrobial, and anti-inflammatory activities. The proposed workflows, rooted in established scientific principles, are designed to yield robust and reproducible data, forming a solid foundation for any further investigation into the therapeutic potential of this novel thiazole derivative. The results from these studies will be crucial in determining the future direction of research and development for 4-Thiazolebutanol.
References
Patsnap Synapse. (2024, July 17).
Benchchem. (n.d.). Sulfathiazole: A Technical Overview of its Antibacterial Spectrum and Mechanism of Action.
Wikipedia. (2024). Meloxicam.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Understanding Sulfathiazole Sodium's Mechanism: A Deep Dive into its Antibacterial Action.
Pharmacology of Sulfathiazole ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, December 24).
Patsnap Synapse. (2024, July 17).
Patsnap Synapse. (2024, July 17).
WebMD. (2024, October 9). Meloxicam (Mobic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
ChemicalBook. (2024, March 29).
U.S. Food and Drug Administration. (n.d.). Mobic® Tablets 7.5 mg and 15 mg Mobic® Oral Suspension 7.5 mg/5 mL.
Liv Hospital. (2026, February 23).
Patsnap Synapse. (2024, June 15).
ResearchGate. (n.d.). Meloxicam: A reappraisal of pharmacokinetics, efficacy and safety.
Merck. (n.d.).
Benchchem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
Abcam. (n.d.). MTT Assay Protocol.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
Bio-protocol. (2021). 2.11.1.
Pediatric Oncall. (n.d.).
MedlinePlus. (2025, February 15).
Abcam. (n.d.). MTT assay protocol.
WOAH - Asia. (2025, July). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique).
Comparative Validation Guide: Analytical Strategies for 4-Thiazolebutanol
Executive Summary: The Analytical Challenge 4-Thiazolebutanol (and its related derivatives like 4-methyl-5-thiazoleethanol) serves as a critical intermediate in the synthesis of protease inhibitors, including Ritonavir a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Analytical Challenge
4-Thiazolebutanol (and its related derivatives like 4-methyl-5-thiazoleethanol) serves as a critical intermediate in the synthesis of protease inhibitors, including Ritonavir and Cobicistat . Its structural duality—possessing both a basic nitrogen within the aromatic thiazole ring and a polar hydroxyl tail—presents a classic chromatographic paradox:
The Challenge: The polar hydroxyl group demands high aqueous stability, while the basic nitrogen (
) is prone to secondary interactions with free silanols on silica-based columns, leading to severe peak tailing.
The Objective: This guide compares two distinct separation strategies—Traditional C18 (Octadecyl) versus Phenyl-Hexyl chemistries—and provides a validation framework compliant with ICH Q2(R2) standards.
Strategic Analysis: Choosing the Stationary Phase
For researchers in drug development, the choice of method determines the robustness of the assay. We compare the industry-standard "Workhorse" method against a "High-Selectivity" alternative.
Comparative Matrix: C18 vs. Phenyl-Hexyl[1][2][3][4]
The following diagram illustrates why the Phenyl-Hexyl phase offers superior selectivity for thiazole compounds compared to standard C18.
Caption: Comparison of ligand interactions. The Phenyl-Hexyl phase engages the thiazole ring via Pi-Pi stacking, reducing silanol exposure.
Detailed Experimental Protocols
Method A: The "Workhorse" C18 Protocol
Best for: Routine assay of raw materials where impurities are well-characterized.
Column: Agilent ZORBAX Eclipse Plus C18,
.
Mobile Phase A: 20 mM Potassium Phosphate Buffer (
). Note: Low pH is critical to suppress silanol ionization.
Mobile Phase B: Acetonitrile (HPLC Grade).
Mode: Isocratic (80:20 A:B).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (Thiazole absorption max).
Temperature:
.
Method B: The "High-Selectivity" Phenyl-Hexyl Protocol
Best for: Separating 4-Thiazolebutanol from closely related structural isomers or degradation products.
Column: Waters XSelect CSH Phenyl-Hexyl,
(XP).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-1 min: 5% B
1-8 min: 5%
60% B
8-10 min: 60% B
Flow Rate: 0.4 mL/min.
Detection: UV @ 254 nm (Compatible with MS).
Temperature:
.
Validation Framework (ICH Q2(R2))
To validate Method B (Phenyl-Hexyl) for regulatory submission, the following parameters must be demonstrated. The data below represents typical acceptance criteria for a pharmaceutical intermediate.
Validation Decision Tree
Caption: Step-by-step validation logic flow based on ICH Q2(R2) guidelines for analytical procedures.
Representative Validation Data Summary
The following table summarizes the expected performance metrics when validating 4-Thiazolebutanol using Method B .
Thiazoles are weak bases. If you utilize a neutral pH (6.0–8.0), the nitrogen moiety may exist in equilibrium between ionized and non-ionized states, leading to split peaks or severe broadening.
Solution: Always buffer at least 2 pH units away from the pKa. For 4-Thiazolebutanol, pH 3.0 is ideal as it keeps the molecule fully protonated (improving solubility) or fully suppressed depending on the specific derivative, but predominantly it stabilizes the interaction with the stationary phase.
Sample Diluent
Do not dissolve 4-Thiazolebutanol in 100% Acetonitrile if your starting mobile phase is 95% water. This causes "solvent effect" peak distortion (fronting).
Protocol: Dissolve the standard in the starting mobile phase (e.g., 5% ACN / 95% Water).
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6386, tert-Butyl alcohol (Related Thiazole Alcohol Properties). PubChem.[5] [Link]
Agilent Technologies. (2020). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[6][7] Chromatography Online. [Link]
"head-to-head comparison of 4-Thiazolebutanol with similar heterocyclic alcohols"
An In-Depth Head-to-Head Comparison of 4-Thiazolebutanol with Similar Heterocyclic Alcohols A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Strategic Role of He...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Head-to-Head Comparison of 4-Thiazolebutanol with Similar Heterocyclic Alcohols
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Role of Heterocyclic Alcohols in Medicinal Chemistry
Heterocyclic compounds, which feature rings containing atoms other than carbon (heteroatoms) like sulfur, nitrogen, or oxygen, are foundational scaffolds in modern drug discovery.[1][2] Their unique electronic properties, ability to engage in hydrogen bonding, and diverse chemical reactivity make them indispensable for designing molecules that can effectively interact with biological targets.[2][3] More than half of all FDA-approved small-molecule drugs contain at least one heterocyclic ring, a testament to their versatility and importance.[2]
Within this vast chemical space, simple heterocyclic alcohols—molecules combining a heterocyclic ring with an alcohol functional group—serve as critical building blocks and pharmacophores. They offer a rich platform for structural modification, enabling chemists to fine-tune a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[1]
This guide provides a head-to-head comparison of 4-Thiazolebutanol (specifically, the common isomer 4-methyl-5-(2-hydroxyethyl)thiazole) with a selection of structurally analogous heterocyclic alcohols: Furanmethanols , Thiophenemethanols , and Pyrrole Alcohols . The choice of these comparators is deliberate, allowing us to explore the distinct influence of the heteroatom (S vs. O vs. N) and its position within the five-membered ring on the molecule's overall properties and utility. For researchers in drug development, understanding these nuanced differences is key to making strategic decisions in lead optimization and molecular design.
Featured Compound Profile: 4-Thiazolebutanol
4-Thiazolebutanol, most frequently encountered in literature and commercial use as 4-methyl-5-(2-hydroxyethyl)thiazole , is a key intermediate and structural motif in medicinal chemistry. The thiazole ring is a privileged scaffold, appearing in numerous FDA-approved drugs due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]
Chemical Structure:
Caption: Logical relationship of structure, properties, and applications.
Experimental Protocols: A Self-Validating System
To provide a practical context for this comparison, the following protocols describe key synthetic and analytical procedures. The causality behind each step is explained to ensure the protocols are not just recipes but instructional guides.
Protocol 1: Synthesis of 2-Thiophenemethanol via Reduction
This protocol details a common and reliable method for synthesizing a heterocyclic alcohol from its corresponding aldehyde, a foundational reaction in this field.
[7]
Objective: To synthesize 2-Thiophenemethanol by the selective reduction of 2-Thiophenecarboxaldehyde using sodium borohydride (NaBH₄).
Rationale: Sodium borohydride is chosen as the reducing agent because it is mild, selective for aldehydes and ketones, and safe to handle in a standard laboratory setting with alcoholic solvents. It avoids the over-reduction of the aromatic ring. Methanol is used as the solvent as it is inexpensive and effectively dissolves the reactants while also serving as the proton source during workup.
Caption: Experimental workflow for the synthesis of 2-Thiophenemethanol.
Materials:
2-Thiophenecarboxaldehyde (1.0 eq)
Sodium borohydride (NaBH₄) (1.1 eq)
Methanol (MeOH)
Deionized Water (H₂O)
Ethyl Acetate (EtOAc)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for chromatography
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
Setup: Dissolve 2-thiophenecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
Reduction: Slowly add sodium borohydride in small portions over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and prevents excessive hydrogen gas evolution.
Reaction: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup (Quenching): Once the starting material is consumed, cool the flask back to 0°C and slowly add deionized water to quench the excess NaBH₄. Causality: The water protonates the intermediate alkoxide to form the alcohol and destroys any remaining hydride reagent.
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Causality: Ethyl acetate is a suitable organic solvent that is immiscible with water and effectively dissolves the product.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude oil by flash column chromatography on silica gel to obtain pure 2-thiophenemethanol.
Protocol 2: Comparative Analysis of Acidity via pKa Determination
Objective: To experimentally estimate and compare the relative acidity of the hydroxyl proton in 4-Thiazolebutanol, 2-Furanmethanol, and 2-Thiophenemethanol.
Rationale: The acidity of the alcohol (pKa) is influenced by the electron-withdrawing or -donating nature of the attached heterocyclic ring. A more electron-withdrawing ring will stabilize the resulting alkoxide conjugate base, lowering the pKa (making it more acidic). This property affects how the molecule will behave in a physiological environment and its potential for hydrogen bonding. This experiment uses a standard acid-base titration monitored by a pH meter.
Materials:
Samples of each heterocyclic alcohol (e.g., 0.01 M solutions in 50:50 water/DMSO)
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
Calibrated pH meter
Burette and beaker
Procedure:
Preparation: Prepare a 0.01 M solution of one of the heterocyclic alcohols in a 50:50 water/DMSO mixture. Causality: DMSO is used to ensure the solubility of all compounds.
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
Data Collection: Slowly add the standardized NaOH solution from a burette in small, precise increments (e.g., 0.1 mL). Record the pH after each addition.
Equivalence Point: Continue the titration well past the equivalence point (the steepest part of the titration curve).
pKa Determination: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pH at the half-equivalence point (where half of the alcohol has been neutralized) is equal to the pKa of the alcohol.
Comparison: Repeat the procedure identically for the other two heterocyclic alcohols. Compare the resulting pKa values.
Expected Outcome: The relative acidity is expected to follow the trend of the ring's electron-withdrawing ability. Generally, the thiazole ring is more electron-withdrawing than thiophene, which is more electron-withdrawing than furan. Therefore, the expected pKa trend would be: 4-Thiazolebutanol < 2-Thiophenemethanol < 2-Furanmethanol . This self-validating experiment directly links electronic structure to a measurable chemical property.
Conclusion and Strategic Outlook
The head-to-head comparison of 4-Thiazolebutanol with its furan, thiophene, and pyrrole analogues reveals a landscape of nuanced differences crucial for rational drug design. No single heterocycle is universally "better"; rather, each offers a unique combination of stability, reactivity, and physicochemical properties that can be strategically deployed.
Choose 4-Thiazolebutanol when you need a balance of good aqueous solubility (high TPSA), robust chemical stability, and multiple hydrogen bonding points. Its prevalence in successful drugs like Dasatinib underscores its value as a privileged scaffold.
[4]* Choose a Thiophenemethanol when seeking a metabolically stable bioisostere for a phenyl ring or when high lipophilicity is desired to enhance membrane permeability. [8]Its excellent acid stability makes it a reliable choice for oral drug candidates.
Choose a Furanmethanol with caution, primarily when its unique reactivity is required for a specific synthetic transformation or when its bio-based origin is a priority. Its poor acid stability remains a significant hurdle for many therapeutic applications.
Choose a Pyrrole Alcohol when an additional hydrogen bond donor (the N-H) is required for target engagement or when the N-H position is needed as a synthetic handle for further diversification.
Ultimately, the selection of the right heterocyclic alcohol is a data-driven decision. By understanding the fundamental chemical principles that govern their behavior and validating these principles with targeted experiments, researchers can leverage the rich diversity of these scaffolds to accelerate the discovery of new and effective therapeutics.
References
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. (2022, August 18). Available from: [Link]
1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). Current Organic Chemistry, 27. Available from: [Link]
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
2-FURANMETHANOL - Ataman Kimya. Available from: [Link]
Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. (2009). Google Patents.
THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2019). JETIR. Available from: [Link]
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical and Life Sciences. Available from: [Link]
2-FURANMETHANOL (FURFURYL ALCOHOL) - Ataman Kimya. Available from: [Link]
Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. (2012). Google Patents.
Alcohol: Methods and Protocols. (2025). ResearchGate. Available from: [Link]
Experimental Psychopathology Paradigms for Alcohol Use Disorders: Applications for Translational Research. (2015). PMC. Available from: [Link]
Synthesis, properties and biological activity of thiophene: A review. (2016). Der Pharma Chemica. Available from: [Link]
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. Available from: [Link]
Reactivity to Alcohol Assessment Measures: An Experimental Test. (2010). PMC. Available from: [Link]
Assessment Reactivity: A Randomized Controlled Trial of Alcohol-Specific Measures on Alcohol-Related Behaviors. (2015). PMC. Available from: [Link]
An experimental test of assessment reactivity within a web-based brief alcohol intervention study for college students. (2016). PMC. Available from: [Link]
Physicochemical properties of the title compounds (4-6). logp,... (2021). ResearchGate. Available from: [Link]
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. Available from: [Link]
Recent Progress in the Synthesis of Pyrroles. (2020). Bentham Science. Available from: [Link]
Role of Heterocycles in Drug Discovery: An Overview. (2025). World Journal of Advanced Research and Reviews. Available from: [Link]
Pyrrole synthesis - Organic Chemistry Portal. Available from: [Link]
A Review on Medicinally Important Heterocyclic Compounds. (2022). International Journal of Research in Engineering and Science (IJRES). Available from: [Link]
Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). IOSR Journal of Applied Chemistry. Available from: [Link]
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available from: [Link]
A Comparative Guide to the Definitive Structural Elucidation of 4-Thiazolebutanol: X-ray Crystallography and Its Spectroscopic Alternatives
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical-path activity in the journey from synthesis to application. The s...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical-path activity in the journey from synthesis to application. The structural integrity of a compound dictates its function, reactivity, and potential as a therapeutic agent. This guide provides an in-depth, comparative analysis of the gold-standard technique, single-crystal X-ray crystallography, alongside essential spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the comprehensive characterization of the novel heterocyclic alcohol, 4-Thiazolebutanol.
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the rationale behind our analytical choices. The structural confirmation of a new chemical entity is a logical, multi-step workflow. Each technique provides a unique and complementary layer of information that, when synthesized, culminates in an irrefutable structural assignment. While a public crystal structure for 4-Thiazolebutanol is not yet available, this guide will serve as a roadmap for its characterization, using data from closely related thiazole derivatives to illustrate the expected outcomes.
The Synthetic Pathway: A Plausible Route to 4-Thiazolebutanol
Before delving into structural analysis, it is crucial to understand the synthetic context. A plausible and efficient route to 4-Thiazolebutanol involves a variation of the renowned Hantzsch thiazole synthesis. This approach provides a logical framework for the expected molecular structure. A potential synthetic scheme is outlined below:
Starting Materials: The synthesis would likely commence with the reaction of 4-chlorobutyryl chloride with a suitable thioamide, such as thioformamide, in a basic medium.
Cyclization: The resulting intermediate would then undergo cyclization to form the thiazole ring, yielding a 4-thiazolebutyrate ester.
Reduction: The final step would involve the reduction of the ester functionality to the primary alcohol, affording the target compound, 4-Thiazolebutanol.
This synthetic pathway strongly suggests the formation of a five-membered thiazole ring connected at the 4-position to a four-carbon chain terminating in a hydroxyl group. Our analytical task is to confirm this hypothesis unequivocally.
The Structural Confirmation Workflow: A Multi-Technique Approach
The process of confirming the structure of a newly synthesized compound like 4-Thiazolebutanol is a systematic analytical workflow. Each step provides a layer of data that, when combined, offers a complete picture of the molecule's identity, purity, and conformation.
Figure 1: Workflow for the synthesis and structural confirmation of a small organic molecule.
Comparison of Analytical Techniques
The following table summarizes the information obtained from each analytical method. While X-ray crystallography provides direct, unambiguous structural data, spectroscopic methods offer complementary information that is crucial for initial characterization and for analyzing non-crystalline samples.[1]
Technique
Information Provided
Sample Requirements
Advantages
Limitations
Single-Crystal X-ray Crystallography
- Unambiguous 3D molecular structure[2]\n- Precise bond lengths and angles\n- Absolute stereochemistry[2]\n- Intermolecular interactions
SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms in a molecule.[2] It relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which the precise positions of atoms can be determined.[1]
Experimental Protocol: From Solution to Structure
The journey from a purified powder to a refined crystal structure is a meticulous process. The quality of the final data is critically dependent on the quality of the initial crystal.
1. Crystallization of 4-Thiazolebutanol
The hydroxyl group in 4-Thiazolebutanol offers a handle for hydrogen bonding, which can be advantageous for crystallization.[3] A systematic screening of crystallization conditions is the most logical approach.
Method of Choice: Slow Evaporation. This is often the simplest and most effective method for small organic molecules.[7]
Protocol:
Prepare a nearly saturated solution of 4-Thiazolebutanol (5-10 mg) in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture of solvents like ethyl acetate/hexane).
Filter the solution through a syringe filter into a clean, small vial.
Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.
Store the vial in a vibration-free environment at a constant temperature.
Monitor for crystal growth over several days to weeks.
2. Data Collection and Structure Refinement
Crystal Mounting: A suitable crystal (transparent with sharp edges, 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.[3]
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to achieve the best possible fit between the calculated and observed diffraction data.[1]
Figure 2: Experimental workflow for single-crystal X-ray crystallography.
Expected Crystallographic Data for 4-Thiazolebutanol
While a specific structure is not available, the following table presents typical crystallographic parameters that would be expected for a small organic molecule like 4-Thiazolebutanol.
Parameter
Expected Value/Information
Significance
Chemical Formula
C₇H₁₁NOS
Confirms the elemental composition of the molecule in the crystal.
Formula Weight
157.23 g/mol
The molar mass of the compound.
Crystal System
Monoclinic or Orthorhombic
Describes the symmetry of the crystal lattice.
Space Group
e.g., P2₁/c or P2₁2₁2₁
The specific symmetry group of the crystal.
a, b, c (Å)
~5-15 Å
The lengths of the unit cell axes.
α, β, γ (°)
90° or specific angles for monoclinic
The angles between the unit cell axes.
Volume (ų)
~500-1500 ų
The volume of the unit cell.
Z
2, 4, or 8
The number of molecules per unit cell.
R-factor
< 5%
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Alternative and Complementary Techniques
When single crystals are not obtainable, or for a more rapid initial assessment, spectroscopic methods are indispensable. They provide a wealth of information about the molecular structure in solution or in bulk.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[4] It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
Sample Preparation: Dissolve 5-10 mg of purified 4-Thiazolebutanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (like COSY and HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Based on known chemical shifts for thiazole and alcohol derivatives, we can predict the following spectra:
¹H NMR (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.7
Singlet
1H
H2 (thiazole)
The proton at C2 of the thiazole ring is typically the most deshielded.
~7.1
Singlet
1H
H5 (thiazole)
The proton at C5 of the thiazole ring.
~3.7
Triplet
2H
-CH₂-OH
Methylene group attached to the hydroxyl group, split by the adjacent CH₂.
~2.9
Triplet
2H
Thiazole-CH₂-
Methylene group attached to the thiazole ring, split by the adjacent CH₂.
~2.0
Multiplet
2H
-CH₂-CH₂-CH₂-
The central methylene group of the butyl chain.
~1.8
Singlet (broad)
1H
-OH
The hydroxyl proton signal is often broad and can be exchanged with D₂O.
¹³C NMR (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
Rationale
~155
C4 (thiazole)
The carbon of the thiazole ring bearing the substituent.
~150
C2 (thiazole)
The carbon between the nitrogen and sulfur atoms.
~115
C5 (thiazole)
The carbon adjacent to the sulfur atom.
~62
-CH₂-OH
The carbon attached to the hydroxyl group.
~32
Thiazole-CH₂-
The carbon of the butyl chain attached to the thiazole ring.
~28
-CH₂-CH₂-CH₂-
The remaining carbon of the butyl chain.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, clues about the structure of a molecule.[5] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Sample Preparation: Prepare a dilute solution of 4-Thiazolebutanol in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
m/z
Ion
Significance
158.0694
[M+H]⁺
The protonated molecular ion. The exact mass confirms the elemental composition C₇H₁₂NOS.
140.0588
[M+H - H₂O]⁺
Loss of water from the protonated molecule, characteristic of an alcohol.
84.0221
[C₄H₆N]⁺
Cleavage of the butyl chain, leaving the thiazole ring with a methylene group.
The fragmentation pattern provides strong evidence for the presence of a hydroxyl group and the connectivity of the butyl chain to the thiazole ring.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[6]
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal of the FTIR spectrometer.
Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Wavenumber (cm⁻¹)
Vibration
Functional Group
~3300 (broad)
O-H stretch
Alcohol
~3100
C-H stretch
Thiazole ring
~2950-2850
C-H stretch
Aliphatic (butyl chain)
~1600 & ~1500
C=N and C=C stretch
Thiazole ring
~1050
C-O stretch
Primary alcohol
The presence of a broad absorption around 3300 cm⁻¹ is a strong indicator of the hydroxyl group. The other absorptions are consistent with the thiazole ring and the aliphatic chain.
Conclusion: A Synergistic Approach to Structural Certainty
The definitive confirmation of the structure of 4-Thiazolebutanol, or any newly synthesized compound, is best achieved through a synergistic application of multiple analytical techniques. While NMR, MS, and FTIR provide a rapid and comprehensive picture of the molecule's connectivity and functional groups, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional view of the atomic arrangement.
For the medicinal chemist or drug development professional, this level of certainty is not merely academic; it is a prerequisite for understanding structure-activity relationships, designing next-generation analogues, and ensuring the intellectual property of a novel chemical entity. This guide has outlined the principles and practices that underpin this critical analytical workflow, providing a framework for the successful characterization of 4-Thiazolebutanol and other novel molecules.
References
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 834–840. [Link]
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]
Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). University of Missouri–St. Louis. [Link]
Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (2021). AIP Conference Proceedings. [Link]
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
Abdelgawad, M. A., et al. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2686–2701. [Link]
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg Chemistry Department. [Link]
Nworie, F. S., Nnadozie, U. C., & Ogundu, C. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19. [Link]
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]
Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. (2018). International Journal of ChemTech Research. [Link]
Rupnar, B. D., et al. (2019). EFFICIENT SYNTHESIS OF 4-THIAZOLIDINONE DERIVATIVES IN ETHANOL. International Journal of Advance and Innovative Research, 6(2), 74-77. [Link]
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 4(2), 99-114. [Link]
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances. [Link]
Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-444. [Link]
NMR Structural Characterization of Oxygen Heterocyclic Compounds. (2011). Current Organic Chemistry. [Link]
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules. [Link]
Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 5(2), 29-37. [Link]
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(6), 1453-1460. [Link]
Synthesis of 4-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-2-butanol (6) and 4-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-2-butanone (7). (2019). ResearchGate. [Link]
Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. [Link]
Al-Ajely, M. S., & Ali, A. H. (2019). Synthesis of some thiazole and phthalazine compounds from schiff bases. Acta Scientific Medical Sciences, 3(8), 82-89. [Link]
A Practical Guide to the Design of Molecular Crystals. (2018). Chemical Reviews. [Link]
Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
Taurins, A., & Fenyes, J. G. E. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry, 35(5), 423-428. [Link]
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules. [Link]
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2012). Journal of Medicinal Chemistry. [Link]
Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. (2012).
Taurins, A., & Fenyes, J. G. E. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry, 35(5), 423-428. [Link]
Taurins, A., & Fenyes, J. G. E. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry, 35(5), 423-428. [Link]
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Massachusetts Lowell. [Link]
4-Thiazolebutanol (CAS 79685-57-7): Comprehensive Safety, Handling, and Disposal Protocol As a Senior Application Scientist, I frequently see laboratories treat all organic waste as a monolithic category. However, for dr...
Author: BenchChem Technical Support Team. Date: March 2026
4-Thiazolebutanol (CAS 79685-57-7): Comprehensive Safety, Handling, and Disposal Protocol
As a Senior Application Scientist, I frequently see laboratories treat all organic waste as a monolithic category. However, for drug development professionals and synthetic chemists, handling heterocyclic compounds like 4-Thiazolebutanol requires rigorous, specialized operational protocols. Because this molecule contains both nitrogen and sulfur heteroatoms, its disposal cannot follow standard non-halogenated organic waste streams.
This guide synthesizes field-proven safety methodologies and regulatory disposal requirements to provide a self-validating system for your laboratory—ensuring both operational safety and strict environmental compliance.
Chemical Profile & Hazard Causality
Understanding the physicochemical nature of 4-Thiazolebutanol is the first step in designing a safe handling system. You must understand why specific protocols are necessary, rather than just following a checklist.
Property
Value
Operational Implication
Chemical Name
4-(1,3-thiazol-4-yl)butan-1-ol
Primary alcohol reactivity; potential for esterification/oxidation.
Used for molar calculations in reaction scaling and waste neutralization.
Causality of Hazards:
The primary hazard during the destruction of 4-Thiazolebutanol does not stem from the intact molecule, but from its thermal decomposition. When subjected to high heat or fire conditions, the thiazole ring breaks down to form highly toxic and environmentally damaging byproducts, specifically Carbon oxides (CO, COx), Nitrogen oxides (NOx), and Sulfur oxides (SOx)[2][3]. Therefore, standard drain disposal or basic open-air incineration is strictly prohibited, as it would release acid rain precursors directly into the atmosphere.
Operational Safety & PPE
Before handling 4-Thiazolebutanol, establish a controlled environment to mitigate inhalation and dermal exposure risks.
Step-by-Step Setup:
Engineering Controls: All handling must be performed inside a certified chemical fume hood with mechanical exhaust to prevent the dispersion of aerosols or dust into the laboratory environment[3][4].
Respiratory Protection: If the operational workflow (e.g., vigorous mixing, sonication) risks aerosol generation, use a NIOSH-approved respirator equipped with OV/AG (Organic Vapor/Acid Gas) cartridges[2][3].
Dermal Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a fully fastened lab coat, and closed-toe shoes.
Ocular Protection: Chemical safety goggles must be worn at all times to prevent mucosal irritation from accidental splashes or dust[3].
Spill Response Workflow
In the event of a spill, immediate containment is required to prevent environmental release and localized inhalation exposure.
Step-by-Step Containment Methodology:
Evacuate and Ventilate: Clear the immediate area of non-essential personnel and ensure the fume hood or room exhaust is operating at maximum capacity[3].
Assess State: Determine if the spilled material is in a neat liquid/solution state or a solid/crystalline state.
Containment:
For Liquids: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[2]. Do not use combustible materials like paper towels, as they complicate the downstream incineration process.
For Solids: Carefully sweep up the material using non-sparking tools. Avoid raising dust, which acts as an immediate inhalation hazard[3][4].
Collection: Transfer the absorbed mixture or swept solid into a tightly sealed, chemically compatible hazardous waste container[2].
Decontamination: Wash the spill site thoroughly with water and a mild detergent, collecting all wash water as hazardous waste[3].
Decision tree and operational workflow for 4-Thiazolebutanol spill containment and recovery.
Standard Operating Procedure for Disposal
Because 4-Thiazolebutanol contains N and S heteroatoms, it must undergo specialized thermal destruction. The protocol requires mixing the compound with a combustible solvent to ensure complete incineration, followed by chemical scrubbing of the exhaust gases[2][3][5].
Step-by-Step Disposal Methodology:
Waste Segregation: Collect 4-Thiazolebutanol waste in a dedicated container labeled "Hazardous Organic Waste - Contains Nitrogen and Sulfur." Do not mix this with halogenated waste streams.
Solvent Mixing: Dissolve or mix the unused material or waste residue with a highly combustible, clean-burning solvent (e.g., ethanol, methanol, or hexane)[2][3].
Causality: This ensures that the waste mixture has a sufficiently high caloric value to achieve complete combustion in the incinerator, preventing the release of unreacted thiazole compounds into the exhaust stream.
Incineration: Transfer the waste to a licensed disposal facility. The facility must burn the mixture in a chemical incinerator equipped with an afterburner[2][3].
Causality: The primary chamber burns the bulk liquid, while the afterburner subjects the exhaust gases to extreme heat (typically >1000°C) to destroy any volatilized, unburnt organics.
Gas Scrubbing: The incinerator must be equipped with an alkaline scrubber system[3][4].
Causality: Combustion of the thiazole ring inevitably generates NOx and SOx. The scrubber uses a basic solution (like sodium hydroxide) to neutralize these acidic gases into harmless environmental salts (nitrates and sulfates) before the exhaust is safely released into the atmosphere.
Chemical waste destruction pathway for nitrogen and sulfur-containing organic compounds.
References
1.[1] 4-(1,3-噻唑-4-基)-1-丁醇| 79685-57-7 - 摩熵化学. Molaid.com. 1
2.[2] MATERIAL SAFETY DATA SHEET - PAN-Biotech GmbH. Pan-biotech.de. 2
3.[3] Hazardous Ingredients/Identity Information - Santa Cruz Biotechnology. Scbt.com.3
4.[5] Match the following statements commonly found on safety data sheets... Gauthmath.com.5
5.[4] SAFETY DATA SHEET - TCI Chemicals. Tcichemicals.com. 4
Personal protective equipment for handling 4-Thiazolebutanol
As a Senior Application Scientist, I frequently see laboratories underestimate the handling requirements for specialized heterocyclic intermediates. 4-Thiazolebutanol (CAS: 79685-57-7) is a critical building block in com...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently see laboratories underestimate the handling requirements for specialized heterocyclic intermediates. 4-Thiazolebutanol (CAS: 79685-57-7) is a critical building block in complex synthetic pathways and drug development [1]. However, its unique physicochemical properties demand rigorous, scientifically grounded safety protocols.
This guide moves beyond generic safety data to provide you with the mechanistic causality behind the required Personal Protective Equipment (PPE) and a self-validating operational workflow for handling 4-Thiazolebutanol.
Hazard Profile & Mechanistic Causality
To design an effective safety protocol, we must first understand why 4-Thiazolebutanol is hazardous. The molecule's structure—a thiazole ring coupled with an aliphatic butanol chain—creates specific exposure risks:
Lipid Penetration (Skin Irrit. 2): The butanol tail provides a lipophilic character (Calculated LogP ~1.8) [1]. This amphiphilic nature allows the molecule to easily partition into and penetrate the lipid bilayers of the stratum corneum.
Protein Coordination (Eye Irrit. 2A): The nitrogen and sulfur heteroatoms in the thiazole ring act as strong hydrogen bond acceptors. Upon contact with the aqueous environment of the eyes or mucous membranes, these atoms coordinate with cellular proteins, triggering localized inflammation and severe irritation [2].
Aerosolization (STOT SE 3): While not highly volatile at standard room temperature, mechanical agitation (e.g., scraping, rapid transferring) or heating can aerosolize the compound. Inhalation of these micro-droplets leads to immediate respiratory tract irritation [3].
Core PPE Matrix
Based on the mechanistic hazards outlined above, standard latex gloves and safety glasses are insufficient. Below is the quantitative and qualitative breakdown of the required PPE.
PPE Category
Technical Specification
Mechanistic Rationale & Validation
Eye Protection
ANSI Z87.1 tight-fitting splash goggles
Rationale: Prevents ocular coordination (Eye Irrit. 2A) from aerosolization. Validation: Goggles must leave no gap between the seal and the researcher's face.
Rationale: In synthesis, 4-Thiazolebutanol is often dissolved in DMSO or DCM. These solvents act as permeation enhancers, carrying the thiazole through standard nitrile. Butyl rubber prevents solvent breakthrough.Validation: Perform a pneumatic inflation test on outer gloves to check for micro-tears before donning.
Every step in handling 4-Thiazolebutanol must be a self-validating system to ensure containment and chemical integrity.
Step 1: Pre-Operation Environmental Validation
Action: Activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).
Validation: Do not rely solely on digital monitors. Perform a physical flutter test using a small strip of tissue paper taped to the sash to confirm active inward directional airflow.
Step 2: Material Transfer and Weighing
Action: Transfer the chemical using a closed analytical balance. If weighing inside the hood, use an anti-static weighing boat.
Causality: Static charge can cause the lipophilic powder/residue to jump, leading to uncontrolled aerosolization and potential inhalation exposure.
Step 3: Reaction Setup
Action: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before introducing 4-Thiazolebutanol.
Causality: Thiazole derivatives can slowly oxidize under prolonged atmospheric exposure, which not only degrades the intermediate (ruining the synthesis) but can also generate unpredictable, reactive byproducts [1].
Step 4: Post-Handling Decontamination
Action: Rinse all spatulas and glassware first with a polar organic solvent (e.g., acetone) to dissolve the lipophilic residue, followed by a thorough wash with standard laboratory detergent and water.
Caption: Standard Operating Procedure for 4-Thiazolebutanol Handling.
Spill Response & Disposal Plan
In the event of a spill, the primary goal shifts from synthesis to immediate containment to prevent respiratory distress and environmental contamination.
Immediate Containment & Neutralization:
Evacuate & Assess: Step back from the spill. If the spill occurs outside the fume hood, immediately don the NIOSH half-mask with OV cartridges.
Containment: Do NOT use water. Water will spread the lipophilic organic layer. Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.
Collection: Sweep up the saturated absorbent using non-sparking tools. Thiazole vapors can be combustible; mechanical sparks must be avoided [2].
Disposal Protocol:
Place the collected waste into a clearly labeled, heavy-duty polyethylene hazardous waste container.
Chemical Incompatibility Warning: Ensure the waste container does not contain strong oxidizing agents (e.g., nitric acid, peroxides). Thiazole derivatives react exothermically with oxidizers, risking a closed-container overpressurization event [2].
Log the waste as "Halogen-Free Organic Waste - Contains Thiazole Derivatives" for your EHS department.
Caption: Emergency Spill Response Pathway for Thiazole Derivatives.
References
Molaid Chemical Database. "4-(1,3-thiazol-4-yl)butan-1-ol (CAS: 79685-57-7) Chemical Properties and Synthesis." Available at: [Link]
Cole-Parmer Scientific. "Material Safety Data Sheet - Thiazole." Available at: [Link]
Synerzine Regulatory. "SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol." Available at: [Link]
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